molecular formula C8H11N3 B11770518 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11770518
M. Wt: 149.19 g/mol
InChI Key: KGALKULTXSGKFK-UHFFFAOYSA-N
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Description

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1) is a chemical compound with the molecular formula C 8 H 11 N 3 and a molecular weight of 149.19 g/mol . This compound features a pyrrole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is characterized by a predicted density of 1.12±0.1 g/cm³ and a predicted boiling point of 334.7±42.0 °C . It has a calculated pKa of 17.68±0.50 and a LogP value of 2.00, which are important parameters for researchers investigating the pharmacokinetic properties of potential drug candidates . The structure includes both amino and nitrile functional groups, which offer versatile sites for further chemical modification and derivatization, enabling the construction of more complex molecular architectures . Pyrrole-3-carbonitrile derivatives are of significant interest in the synthesis of novel molecules for pharmaceutical and agrochemical applications due to their role as key intermediates . This specific derivative is supplied for research and development purposes only. It is strictly not for use as a food additive, in medicinal products, or for any form of human or veterinary consumption. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-4-propyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H11N3/c1-2-3-6-5-11-8(10)7(6)4-9/h5,11H,2-3,10H2,1H3

InChI Key

KGALKULTXSGKFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC(=C1C#N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1)

[1][2]

Executive Summary

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1) is a highly specialized heterocyclic building block belonging to the class of 2-amino-3-cyanopyrroles .[1] This scaffold is chemically significant due to its orthogonal reactivity: the nucleophilic amino group and the electrophilic cyano group are positioned vicinally, enabling rapid cyclization into fused bicyclic systems.

This compound serves as a critical intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines), a privileged structure in medicinal chemistry found in kinase inhibitors (e.g., JAK inhibitors) and adenosine receptor antagonists. Its 4-propyl substituent provides specific lipophilic interactions often required for binding pocket occupancy in enzyme active sites.[1]

Chemical Identity & Properties

PropertySpecification
CAS Number 217954-67-1
IUPAC Name 2-amino-4-propyl-1H-pyrrole-3-carbonitrile
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Key Functional Groups Primary amine (-NH₂), Nitrile (-CN), Pyrrole NH

Synthesis & Manufacturing Protocol

The synthesis of 2-amino-3-cyanopyrroles is classically achieved via the Gewald-type multicomponent condensation .[1] For the 4-propyl variant, the protocol requires precise control over the regiochemistry to ensure the propyl group is installed at the 4-position rather than the 5-position.[1]

Core Synthesis Pathway (The Modified Gewald Reaction)

The most robust route involves the condensation of an


Reagents:

  • Precursor A: 1-bromo-2-pentanone (provides the propyl backbone).[1]

  • Precursor B: Malononitrile (CH₂(CN)₂).

  • Nitrogen Source: Ammonium Acetate (NH₄OAc).

  • Solvent: Ethanol or Methanol.

Step-by-Step Protocol:

  • Charge: Dissolve Malononitrile (1.0 eq) in Ethanol (10 vol) under N₂ atmosphere.

  • Activation: Add Ammonium Acetate (3.0 eq) and stir at room temperature for 15 minutes.

  • Addition: Dropwise add 1-bromo-2-pentanone (1.0 eq) over 30 minutes. The exotherm must be controlled to keep

    
    .
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction proceeds via a Knoevenagel condensation followed by a Thorpe-Ziegler cyclization.[1]
    
  • Work-up: Cool to

    
    . The product often precipitates. If not, concentrate the solvent to 20% volume and add ice water.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to remove regioisomeric impurities.

Synthesis Workflow Diagram

The following diagram illustrates the chemical logic flow from precursors to the final scaffold.

SynthesisPathPrecursorsPrecursors:1-bromo-2-pentanone+ MalononitrileIntermediateIntermediate:Alkylidene MalononitrilePrecursors->IntermediateKnoevenagelCondensationCyclizationThorpe-ZieglerCyclization(NH4OAc / EtOH)Intermediate->CyclizationNucleophilic AttackProductTarget Scaffold:2-Amino-4-propyl-1H-pyrrole-3-carbonitrileCyclization->ProductTautomerization

Figure 1: Synthetic pathway for CAS 217954-67-1 via modified Gewald condensation.[1]

Downstream Applications: The 7-Deazapurine Gateway

The primary utility of CAS 217954-67-1 is its conversion into pyrrolo[2,3-d]pyrimidines .[1] This fusion mimics the purine core (adenine/guanine) but lacks the N-7 nitrogen, making it resistant to purine nucleoside phosphorylases and altering hydrogen bonding in kinase pockets.

Cyclocondensation Protocol

To generate the 4-aminopyrrolo[2,3-d]pyrimidine derivative:

  • Reactants: CAS 217954-67-1 (1 eq) + Formamide (excess, acts as solvent/reagent).

  • Conditions: Reflux at

    
     for 4–8 hours.
    
  • Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.

  • Result: Formation of the pyrimidine ring fused to the pyrrole.

Derivatization Logic Diagram

DerivatizationCore2-Amino-4-propyl-1H-pyrrole-3-carbonitrile(CAS 217954-67-1)Reagent1+ Formamide / RefluxCore->Reagent1Reagent2+ Urea / 200°CCore->Reagent2Reagent3+ Carbon Disulfide / PyridineCore->Reagent3Prod14-Aminopyrrolo[2,3-d]pyrimidine(Adenine Analog)Reagent1->Prod1CyclizationProd2Pyrrolo[2,3-d]pyrimidin-4-one(Hypoxanthine Analog)Reagent2->Prod2CyclizationProd3Pyrrolo[2,3-d]pyrimidine-2,4-dithioneReagent3->Prod3Cyclization

Figure 2: Divergent synthesis of fused heterocycles from the core pyrrole scaffold.

Analytical Specifications & Quality Control

For research applications, the following analytical criteria must be met to ensure the integrity of biological data generated using this compound.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, MeCN/H₂O gradient)> 97.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Characteristic propyl signals (triplet ~0.9 ppm, multiplet ~1.5 ppm, triplet ~2.4 ppm) and pyrrole NH (~11 ppm).[1]
Identity MS (ESI+)[M+H]⁺ = 150.2 ± 0.5 Da
Residual Solvent GC-HSEthanol < 5000 ppm
Water Content Karl Fischer< 1.0% w/w

Self-Validating NMR Check: In the ¹H-NMR spectrum, look for the pyrrole-5H proton .[1] Since the 4-position is substituted with propyl and the 2,3-positions are substituted with amine/nitrile, the signal for the single aromatic proton at position 5 is diagnostic. It typically appears as a doublet or broad singlet around

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Hazard: While the nitrile group is stable, metabolism or harsh acidic hydrolysis can theoretically release cyanide, though this is rare with aromatic nitriles. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Pyrroles are electron-rich and susceptible to oxidation (darkening) upon prolonged exposure to air and light.[1]

References

  • Sigma-Aldrich. 2-amino-4-propyl-1H-pyrrole-3-carbonitrile Product Specification. Link

  • Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as potent inhibitors of the tyrosine kinase c-Src." Journal of Medicinal Chemistry, 1996. (Foundational chemistry for 2-amino-3-cyanopyrrole cyclization). Link

  • Davoodnia, A., et al. "Synthesis of 2-amino-3-cyanopyrroles and their conversion to pyrrolo[2,3-d]pyrimidines." Chinese Chemical Letters, 2008. (Protocol verification). Link

  • PubChem. Compound Summary for CAS 217954-67-1. Link

  • Google Patents. CN112266349A: Method for preparing 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile.[1] (Analogous synthesis reference). Link

The Isomeric Dichotomy of 2-Amino Pyrroles: A Technical Guide to 1-Propyl vs. 4-Propyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and heterocyclic synthesis, 2-amino pyrroles represent a privileged scaffold with profound implications for drug discovery, particularly as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds[1]. However, the precise regiochemistry of alkyl substitution on this core drastically dictates its physicochemical properties, pharmacological viability, and synthetic accessibility.

This whitepaper provides an in-depth technical analysis comparing two critical positional isomers: 2-amino-1-propyl pyrrole (an N-alkylated derivative) and 2-amino-4-propyl pyrrole (a C-alkylated, 1H-pyrrole derivative). By examining their structural divergence, target-binding capabilities, and the causality behind their synthetic workflows, this guide serves as an authoritative resource for drug development professionals.

Molecular Architecture & Electronic Profiling

The fundamental difference between these two isomers lies in the site of the propyl chain attachment, which fundamentally alters the electron density and hydrogen-bonding capacity of the pyrrole ring.

  • 2-Amino-1-propyl pyrrole (N-Alkylated): In this isomer, the propyl group is covalently bound to the pyrrole nitrogen[2]. The +I (inductive) effect of the alkyl group increases the electron density of the aromatic

    
    -system. More critically, the substitution eliminates the pyrrole N-H bond, replacing it with a sterically bulky aliphatic chain that projects directly from the core face.
    
  • 2-Amino-4-propyl pyrrole (C-Alkylated): Here, the propyl group occupies the C4 position, leaving the nitrogen unsubstituted (1H-pyrrole). The core retains its N-H bond, and the +I effect of the propyl group is localized at the C4 position, subtly altering the HOMO/LUMO gap without disrupting the fundamental dipole moment of the N-H axis.

Pharmacological Divergence in Drug Design

The decision to pursue an N-alkyl versus a C-alkyl pyrrole is rarely arbitrary; it is a calculated mechanism in rational drug design, particularly when targeting ATP-binding sites in kinases or lipoxygenase enzymes[3].

The Hydrogen Bond Donor (HBD) Imperative

In kinase inhibitor design, the 1H-pyrrole core frequently acts as a critical Hydrogen Bond Donor (HBD). The N-H proton interacts directly with the backbone carbonyls of the kinase hinge region.

  • C-Alkylation Advantage: The 2-amino-4-propyl pyrrole retains this N-H bond, allowing it to anchor securely within target active sites.

  • N-Alkylation Consequence: The 2-amino-1-propyl pyrrole completely abolishes this HBD capacity. Furthermore, the 1-propyl group introduces significant steric clash if the binding pocket is narrow, often leading to a precipitous drop in target affinity. However, if the target requires binding in a highly lipophilic, solvent-exposed allosteric pocket, N-alkylation can favorably increase membrane permeability and logP.

G1 Core 2-Amino Pyrrole Scaffold Iso1 2-Amino-1-propyl pyrrole (N-Alkylated) Core->Iso1 N-Substitution Iso2 2-Amino-4-propyl pyrrole (C-Alkylated) Core->Iso2 C4-Substitution HBD_Loss Loss of N-H H-Bond Donor (Steric Clash in Hinge) Iso1->HBD_Loss HBD_Keep Retention of N-H H-Bond Donor (Favorable Binding) Iso2->HBD_Keep

Divergent pharmacological properties of pyrrole isomers based on substitution.

Regioselective Synthetic Workflows

Synthesizing these isomers requires entirely different chemical logic due to the inherent reactivity of the pyrrole ring. Pyrrole undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions[4].

The N-Alkylation Pathway (Kinetic Control)

To synthesize the 1-propyl isomer, direct N-alkylation is employed. According to Hard-Soft Acid-Base (HSAB) theory, treating a pyrrole with a strong base (like NaH) in a polar aprotic solvent (like DMF) generates a "hard" sodium pyrrolide intermediate. This hard nucleophile preferentially attacks the electrophilic carbon of an alkyl halide (e.g., 1-bromopropane) at the nitrogen atom, bypassing C-alkylation[5],[6].

The C-Alkylation Pathway (De Novo Synthesis)

Direct Friedel-Crafts alkylation to achieve the 4-propyl isomer is highly unselective and prone to causing pyrrole polymerization due to the electron-rich nature of the ring[4]. Therefore, the 4-propyl isomer is best synthesized via de novo ring construction. A highly effective method is the base-catalyzed condensation of


-hydroxyketones with malononitrile and primary amines, which ensures absolute regiocontrol over the C4 position[7].

G2 Start1 Protected 2-Amino-1H-pyrrole Cond1 NaH, DMF, 0°C + Propyl Bromide Start1->Cond1 Direct N-Alkylation Start2 Acyclic Precursors (e.g., a-hydroxyketones) Cond2 Base-Catalyzed Condensation + Malononitrile Start2->Cond2 De Novo Ring Construction Prod1 2-Amino-1-propyl pyrrole Cond1->Prod1 Prod2 2-Amino-4-propyl pyrrole Cond2->Prod2 Val Validation (1H-NMR & LC-MS) Prod1->Val Prod2->Val

Step-by-step synthetic workflows for isolating N-alkyl and C-alkyl pyrrole isomers.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each step is explained to ensure reproducibility and technical accuracy.

Protocol A: Synthesis of 2-Amino-1-propyl pyrrole

Note: The 2-amino group must be temporarily protected (e.g., as a Boc or Phthalimide derivative) to prevent competitive aliphatic alkylation.

  • Deprotonation: Dissolve the protected 2-amino-1H-pyrrole (1.0 eq) in anhydrous DMF (0.2 M) under an inert Argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: Anhydrous conditions are mandatory; water will rapidly quench the NaH. The evolution of

      
       gas acts as a visual self-validation of the deprotonation step.
      
  • Alkylation: After 30 minutes of stirring, add 1-bromopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer thoroughly with brine (5x) to remove DMF.
    
  • Validation: Following deprotection of the 2-amino group, analyze via

    
    H-NMR.
    
    • Self-Validation Check: The successful N-alkylation is confirmed by the complete absence of the broad pyrrole N-H singlet typically found between

      
       8.5–11.0 ppm.
      
Protocol B: De Novo Synthesis of 2-Amino-4-propyl pyrrole
  • Condensation Setup: In a round-bottom flask, combine 1-hydroxypentan-2-one (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of a secondary amine base (e.g., piperidine, 0.1 eq). Heat the mixture to reflux (approx. 78 °C) for 6 hours.

    • Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile, followed by intramolecular cyclization facilitated by the

      
      -hydroxyl group, locking the propyl chain strictly at the C4 position[7].
      
  • Isolation: Cool the mixture to precipitate the product. Filter and recrystallize from ethanol/water.

  • Validation: Analyze via

    
    H-NMR.
    
    • Self-Validation Check: The spectrum must show a distinct broad singlet for the pyrrole N-H (

      
       ~8.5 ppm, 1H), proving the nitrogen remains unsubstituted.
      

Physicochemical Data and Comparative Analysis

The structural differences between the isomers yield distinct physicochemical profiles, directly impacting their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property2-Amino-1-propyl pyrrole2-Amino-4-propyl pyrroleCausality / Impact
Substitution Type N-AlkylC-AlkylDictates synthetic route and steric profile.
Molecular Formula


Positional isomers with identical mass.
H-Bond Donors (HBD) 1 (from

)
2 (from

& Pyrrole N-H)
N-alkylation removes the critical core HBD.
H-Bond Acceptors (HBA) 11Both retain the amino nitrogen lone pair.
Topological Polar Surface Area (TPSA) ~30.9 Ų~41.8 ŲLower TPSA in the 1-propyl isomer increases passive membrane permeability.
Steric Profile at Core HighLow1-propyl blocks the interaction face; 4-propyl leaves the N-H face exposed for target binding.

References

  • 1H-Pyrrole, 1-propyl- | C7H11N | CID 521329 - PubChem . National Institutes of Health (NIH). 2

  • UNIT 4: HETEROCYCLIC COMPOUNDS- I . Google APIs / UOU. 5

  • Heterocyclic Compounds Chemistry Guide . Scribd. 4

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile . Benchchem. 1

  • tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate . Benchchem. 6

  • Two new pyrrolo[2,3-d]pyrimidines (7-deazapurines): Ultrasonic-assisted synthesis, experimental and theoretical characterizations as well as antibacterial evaluation . ResearchGate. 7

  • Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity . ACS Publications. 3

Sources

Technical Guide: Stability of 2-Amino-1H-Pyrrole-3-Carbonitrile Scaffolds in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a critical pharmacophore and intermediate in the synthesis of fused heterocycles, particularly pyrrolo[2,3-d]pyrimidines (e.g., JAK inhibitors). However, its utility is frequently compromised by its inherent instability in solution. This guide delineates the physicochemical liabilities of this scaffold, specifically its susceptibility to oxidative polymerization and hydrolysis. It provides a self-validating experimental framework to assess stability and optimize handling conditions, ensuring data integrity in drug development pipelines.

Part 1: The Chemical Liability Profile

The Electronic "Push-Pull" Paradox

The stability of 2-amino-1H-pyrrole-3-carbonitrile is dictated by competing electronic effects.

  • The "Push": The C2-amino group (

    
    ) and the pyrrole nitrogen (
    
    
    
    ) are strong electron donors. This increases the electron density of the pyrrole ring, raising its HOMO energy level and making it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
  • The "Pull": The C3-carbonitrile group (

    
    ) is electron-withdrawing. While it provides some stabilization by delocalizing electron density, it is insufficient to counteract the high reactivity of the electron-rich enamine-like system at the C2 position.
    
Primary Degradation Pathways
  • Oxidative Polymerization (Dominant): In the presence of oxygen and light, the scaffold undergoes oxidative dehydrogenation. This leads to the formation of radical cations, which couple to form dark-colored dimers (bipyrroles) and eventually insoluble polypyrrole-like aggregates ("pyrrole black").

  • Hydrolysis: Under acidic or basic conditions, the C3-nitrile is susceptible to hydration, converting first to the primary amide and subsequently to the carboxylic acid.

  • Condensation: In concentrated solutions, the nucleophilic C2-amine can attack electrophiles (including its own oxidized intermediates), leading to complex mixtures.

Visualization of Degradation Mechanisms

The following diagram illustrates the competing degradation pathways that must be mitigated.

DegradationPathways Scaffold 2-Amino-1H-pyrrole- 3-carbonitrile Radical Radical Cation Intermediate Scaffold->Radical O2 / Light (SET) Amide Pyrrole-3-carboxamide (Hydrolysis) Scaffold->Amide H2O / H+ or OH- Dimer Bipyrrole Dimers (Dark Color) Radical->Dimer Coupling Polymer Insoluble Polymer (Pyrrole Black) Dimer->Polymer Propagation

Figure 1: Primary degradation pathways. The red path (Oxidation) is the most rapid failure mode in solution.

Part 2: Solvation & Environmental Factors[1]

Solvent Compatibility Matrix

Stability is highly solvent-dependent. The following table summarizes compatibility based on empirical oxidative potentials and hygroscopicity.

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ModerateHygroscopic; DMSO can act as mild oxidantStore frozen; Use typically <24h.
Methanol/Ethanol LowProticity accelerates tautomerization/oxidationUse immediately; Do not store.
Acetonitrile HighAprotic; low O2 solubility relative to ethersPreferred for analytical stock solutions.
Water (Acidic) Critical FailureProtonation of ring promotes polymerizationAvoid prolonged exposure.
Water (Basic) LowNitrile hydrolysisKeep pH neutral if aqueous is necessary.
The Role of Light and Oxygen
  • Photolysis: Pyrrole derivatives are photosensitive. UV light accelerates the formation of radical species. Protocol: All solutions must be handled in amber glassware or foil-wrapped containers.

  • Oxygen: Dissolved oxygen is the primary enemy. Protocol: All solvents must be degassed (sparged with Argon/Nitrogen) for at least 15 minutes prior to dissolution.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, one must distinguish between actual compound degradation and artifacts (e.g., precipitation or solvent evaporation).

Protocol: Forced Degradation Study with Internal Standard

This protocol uses an internal standard (IS) to validate that loss of signal is due to degradation, not experimental error.

Reagents:

  • Analyte: 2-amino-1H-pyrrole-3-carbonitrile derivative.[1][2][3][4][5][6]

  • Internal Standard: Benzophenone or Caffeine (chemically inert, distinct UV absorbance).

  • Solvent: Degassed Acetonitrile (ACN).

Workflow:

  • Preparation: Prepare a 1 mM stock of Analyte and 1 mM stock of IS in ACN.

  • Mixing: Combine 1:1 to create the Master Solution.

  • Aliquoting: Split into three amber vials:

    • Vial A (Control): Purged with Argon, sealed, stored at -20°C.

    • Vial B (Oxidative Stress): Open to air, stirred at RT.

    • Vial C (Hydrolytic Stress): Add 10% volume of 0.1 M HCl.

  • Analysis: Inject samples at T=0, 1h, 4h, and 24h via HPLC-UV (254 nm).

  • Calculation: Plot the Ratio of (Area_Analyte / Area_IS).

    • Validation: If Area_IS fluctuates >5%, the injection/solvent volume is inconsistent.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for assessing stability.

StabilityWorkflow Start Start: Dissolve Compound CheckColor Visual Check: Color Change? Start->CheckColor HPLC HPLC Analysis (w/ Internal Standard) CheckColor->HPLC If Black/Brown -> Likely Oxidized Decision Is Peak Area Ratio Constant? HPLC->Decision Stable Conclusion: Stable Decision->Stable Yes (>95% recovery) Unstable Conclusion: Degradation Decision->Unstable No (<95% recovery) ID_Path Identify Pathway: New Peaks? Unstable->ID_Path Oxidation Broad/Late Peaks (Dimers/Polymers) ID_Path->Oxidation Rt Increase / Broadening Hydrolysis Early Eluting Peak (Amide/Acid) ID_Path->Hydrolysis Rt Decrease (more polar)

Figure 2: Logical workflow for stability assessment and degradation identification.

Part 4: Handling & Synthesis Recommendations

Based on the instability profile, the following "Best Practices" are recommended for research and scale-up:

  • Telescoped Synthesis: Do not isolate the 2-amino-pyrrole intermediate if possible. React in situ with the next electrophile (e.g., formamide, triethyl orthoformate) to close the pyrimidine ring immediately.

  • Salt Formation: If isolation is necessary, convert the free amine to a hydrochloride or tosylate salt immediately. The protonated amine is significantly more resistant to oxidation as the lone pair is engaged.

  • Storage: Store as a solid under Argon at -20°C. Never store in solution for >24 hours.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-1H-pyrrole-3-carbonitrile. Retrieved from (Search CAS: 755753-61-8).

  • PubChem. (2025).[3] Compound Summary: 2-amino-1H-pyrrole-3-carbonitrile.[3][4][5] National Center for Biotechnology Information. Retrieved from .

  • Gewald, K. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminopyrroles. Chemische Berichte. (Foundational chemistry regarding the synthesis and stability of aminopyrroles).
  • Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.
  • Cai, L., et al. (2022).[7] Acetic Acid‐Catalyzed Selective Synthesis of N‐Substituted 2‐Amino‐3‐Cyanopyrroles. ResearchGate. Retrieved from .

Sources

Navigating the Safety Landscape of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of Hazard Identification, Safe Handling, and Emergency Protocols for a Novel Pyrrole Derivative

Foreword: A Note on Data Extrapolation

The field of drug discovery and chemical research often involves the synthesis and handling of novel compounds for which comprehensive safety data may not be readily available. 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is one such molecule. As of the compilation of this guide, a specific Material Safety Data Sheet (MSDS) for this compound is not publicly accessible.

Therefore, this document has been constructed by our senior application scientists through a meticulous process of data extrapolation. The safety and handling recommendations presented herein are based on a thorough analysis of the known hazards associated with the pyrrole class of compounds and the safety profiles of structurally similar molecules. While this guide provides a robust framework for safe laboratory practices, it is imperative that researchers treat this compound with the caution required for a substance of unknown toxicity. The information provided should be used to supplement, not replace, rigorous institutional safety protocols and professional judgment.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with substituted pyrroles, based on available data for analogous compounds, include irritation to the skin and eyes, and potential harm if inhaled or ingested.[1][2] The presence of a carbonitrile group suggests that this compound may be toxic if it comes into contact with skin or is swallowed.[3]

1.1. Anticipated GHS Classification (Based on Analogs)

While a definitive GHS classification for 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is not available, based on data from similar compounds, a precautionary classification would include:

  • Skin Irritation/Corrosion: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Signal Word: Warning[1][2]

Anticipated Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H302: Harmful if swallowed.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2]

1.2. Physical and Chemical Properties (Predicted)

The toxicological properties of a compound are intrinsically linked to its physical and chemical characteristics. The table below outlines the predicted properties of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile based on general data for similar small molecule pyrrole derivatives.

PropertyPredicted Value/InformationSource/Rationale
Physical State Solid, powder.Based on analogs like 3-Amino-4-pyrazolecarbonitrile.[1]
Appearance Likely off-white, yellow, or amber solid.Based on analogs like 3-Amino-4-pyrazolecarbonitrile.[1]
Odor No information available; likely has a characteristic odor.
Solubility Expected to have limited solubility in water and better solubility in organic solvents.General characteristic of similar organic compounds.
Stability Stable under normal laboratory conditions.[1]
Reactivity May be incompatible with strong oxidizing agents.[1][2] Polymerization may occur under certain conditions, such as exposure to heat or light.[3]Based on general pyrrole reactivity.

Section 2: Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to ensure the safety of laboratory personnel.

2.1. Engineering Controls

All work with 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] This is critical to minimize the risk of inhalation.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[4] Gloves should be inspected for integrity before each use and changed frequently.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be worn.[4]

2.3. General Hygiene Practices

  • Avoid all personal contact, including inhalation.[3]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and laundered before reuse.

2.4. Storage

Store 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents.[1][2] Protect from light.[4]

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

3.1. First-Aid Measures

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][4]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

3.2. Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow start Spill of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area with a Suitable Solvent (e.g., isopropanol, ethanol), followed by soap and water collect->decontaminate waste Label Waste Container for Hazardous Disposal decontaminate->waste dispose Dispose of Waste According to Institutional and Local Regulations waste->dispose report Report the Incident to the Laboratory Supervisor dispose->report

Caption: Workflow for responding to an accidental spill.

Section 4: Toxicological and Ecotoxicological Profile (Inferred)

The complete toxicological and ecotoxicological properties of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile have not been determined. The following information is inferred from data on related compounds.

4.1. Acute Toxicity

  • Oral: Harmful if swallowed.[1]

  • Dermal: May be harmful in contact with skin.

  • Inhalation: Harmful if inhaled, may cause respiratory tract irritation.[1][2]

4.2. Chronic Toxicity

The long-term health effects of exposure to this compound are unknown. As a precaution, it should be treated as a substance with potential for chronic toxicity.

4.3. Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to assess the carcinogenic, mutagenic, or reproductive effects of this compound.

4.4. Ecotoxicity

The environmental impact of this compound has not been evaluated. It should not be allowed to enter drains or waterways.[2]

Section 5: Disposal Considerations

All waste containing 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile must be handled as hazardous waste.[3] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to consult with your institution's environmental health and safety department for specific guidance.

References

  • Capot Chemical. (2018, December 14). MSDS of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
  • ChemSynthesis. (2025, May 20). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for 3-Amino-4-pyrazolecarbonitrile.
  • Sigma-Aldrich. (n.d.).
  • Capot Chemical. (2018, December 14). MSDS of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • DC Fine Chemicals. (2024, November 4).
  • Cole-Parmer. (n.d.).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the scalable synthesis of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile from malononitrile .

While many protocols exist for polysubstituted pyrroles, the specific regioselective installation of a 4-propyl group with a 5-unsubstituted position requires a precision strategy. The most robust route utilizes a modified Gewald-type cyclization involving an


-hydroxyketone (acyloin) intermediate, generated in situ or stepwise via a thiazolium-catalyzed cross-benzoin condensation.

Executive Summary

This protocol describes the synthesis of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile (Target Molecule, TM ) starting from malononitrile and butyraldehyde . The method bypasses unstable


-haloketone intermediates by utilizing 1-hydroxy-2-pentanone  (a stable acyloin) as the regiodirecting precursor.

Key Advantages:

  • Regiocontrol: Exclusively yields the 4-propyl-5-H isomer, avoiding the 4,5-dipropyl or 5-propyl byproducts common in standard Paal-Knorr syntheses.

  • Scalability: The workflow avoids chromatography, relying on crystallization for purification.

  • Atom Economy: Utilizes inexpensive C1 (formaldehyde) and C4 (butyraldehyde) building blocks.

Retrosynthetic Analysis & Strategy

To achieve the specific substitution pattern (4-propyl, 5-H), we disconnect the pyrrole ring into two primary fragments: the C2-C3-N fragment (derived from malononitrile and ammonia) and the C4-C5 fragment (derived from an


-hydroxyketone).
  • Fragment A: Malononitrile (

    
    ) + Ammonium Acetate (
    
    
    
    ).
  • Fragment B: 1-Hydroxy-2-pentanone (

    
    ).
    

The critical step is the synthesis of Fragment B, which is achieved via a Thiazolium-Catalyzed Cross-Benzoin Condensation of butyraldehyde and paraformaldehyde.

Reaction Scheme Visualization

G Butyraldehyde Butyraldehyde (C4 Precursor) Acyloin 1-Hydroxy-2-pentanone (Intermediate) Butyraldehyde->Acyloin Thiazolium Cat. (Cross-Benzoin) Formaldehyde Paraformaldehyde (C1 Precursor) Formaldehyde->Acyloin Thiazolium Cat. (Cross-Benzoin) Target 2-amino-4-propyl- 1H-pyrrole-3-carbonitrile Acyloin->Target Gewald Cyclization (EtOH, Reflux) Malononitrile Malononitrile (CN Source) Malononitrile->Target Gewald Cyclization (EtOH, Reflux) Ammonium NH4OAc (N Source) Ammonium->Target Gewald Cyclization (EtOH, Reflux)

Figure 1: Convergent synthetic pathway for the target pyrrole.

Experimental Protocol

Part A: Synthesis of 1-Hydroxy-2-pentanone (Precursor)

Note: This step utilizes a biomimetic organocatalyst (Thiamine or a Thiazolium derivative) to couple an aldehyde with formaldehyde.[1]

Reagents:

Reagent Equiv. MW ( g/mol ) Quantity Role
Butyraldehyde 1.0 72.11 7.21 g (100 mmol) Substrate
Paraformaldehyde 1.2 30.03 3.60 g C1 Source
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide 0.05 252.17 1.26 g Catalyst
Triethylamine (Et3N) 1.0 101.19 10.1 g Base

| Ethanol (Abs.) | - | - | 50 mL | Solvent |

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Add the thiazolium catalyst and paraformaldehyde to the ethanol. Stir at room temperature under

    
    .
    
  • Activation: Add triethylamine dropwise. The mixture may turn slightly yellow. Heat to 60°C for 15 minutes to depolymerize the paraformaldehyde.

  • Addition: Add butyraldehyde dropwise over 20 minutes.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane; stain with KMnO4). The aldehyde spot should disappear, and a lower Rf spot (acyloin) should appear.

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over

    
    .[2]
    
  • Purification: The crude oil is sufficiently pure for Part B. For analytical grade, distill under vacuum (bp ~65°C at 10 mmHg).

    • Yield Expectation: 75–85% (Yellowish oil).

Part B: Cyclization to 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Reagents:

Reagent Equiv. MW ( g/mol ) Quantity Role
1-Hydroxy-2-pentanone 1.0 102.13 5.10 g (50 mmol) Precursor
Malononitrile 1.1 66.06 3.63 g CN Source
Ammonium Acetate 3.0 77.08 11.56 g Nitrogen Source

| Ethanol | - | - | 40 mL | Solvent |[3]

Procedure:

  • Mixing: In a 100 mL round-bottom flask, dissolve malononitrile (3.63 g) in ethanol (40 mL).

  • Addition: Add ammonium acetate (11.56 g) followed by the crude 1-hydroxy-2-pentanone (5.10 g) from Part A.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Observation: The solution will darken (orange/brown), and a solid precipitate may begin to form.

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove excess ammonium acetate, followed by cold ethanol (1 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol/water (4:1).

    • Yield Expectation: 60–70% (Off-white to pale yellow needles).

    • Melting Point: 165–168°C (Typical for 4-alkyl analogs).

Mechanistic Insight

The reaction proceeds through a Knoevenagel Condensation followed by a Thorpe-Ziegler-like Cyclization .

  • Knoevenagel: Malononitrile condenses with the ketone carbonyl of 1-hydroxy-2-pentanone to form an alkylidene malononitrile intermediate.

  • Enamine Formation: Ammonia (from

    
    ) attacks the nitrile or displaces the hydroxyl group (facilitated by the adjacent electron-withdrawing group) to form an enamine.
    
  • Cyclization: The amino group attacks the remaining nitrile carbon, closing the ring.

  • Tautomerization: Aromatization drives the formation of the final pyrrole.

Mechanism Step1 1-Hydroxy-2-pentanone + Malononitrile Inter1 Intermediate A: Knoevenagel Adduct (Propyl-C(=C(CN)2)-CH2OH) Step1->Inter1 - H2O Inter2 Intermediate B: Amino-Enol / Enamine (via NH3 attack) Inter1->Inter2 + NH3 - H2O Step3 Cyclization: Nucleophilic attack of N on CN Inter2->Step3 Ring Closure Final Product: 2-amino-4-propyl- 1H-pyrrole-3-carbonitrile Step3->Final Tautomerization

Figure 2: Mechanistic pathway of the modified Gewald pyrrole synthesis.

Analytical Validation

To verify the identity of the synthesized compound, perform 1H NMR (DMSO-d6, 400 MHz) .

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Verification
10.50 Broad Singlet1HPyrrole NH Confirms pyrrole ring formation (N1).
6.35 Singlet1HPyrrole CH (C5)Confirms C5 is unsubstituted (diagnostic).
5.80 Broad Singlet2HNH2 (C2)Confirms presence of amino group.
2.25 Triplet2HPropyl CH2 (

)
Attached to C4.
1.50 Multiplet2HPropyl CH2 (

)
Middle of propyl chain.
0.90 Triplet3HPropyl CH3 Terminal methyl group.

IR Spectroscopy:

  • 3400–3200 cm⁻¹:

    
     and 
    
    
    
    stretching.
  • 2210 cm⁻¹:

    
     (Nitrile) stretch (Strong, sharp).
    

References

  • Gewald Reaction Review: Sabnis, R. W. (2008). The Gewald Reaction. In Organic Reactions. Wiley.

  • Acyloin-Malononitrile Cyclization: Temkin, A. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles... via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8528.

  • Thiazolium Catalysis: Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition, 15(11), 639–647.

  • General Pyrrole Synthesis: Estévez, V., et al. (2014). Unified Mechanistic Concept of the Gewald Reaction and the 3-Component Reaction of Aldehydes, Malononitrile and Thiols. Chemistry – A European Journal, 20(39).

Sources

Application Note: Multicomponent Reaction (MCR) Protocols for the Synthesis of 2-Amino-3-cyanopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 2-amino-3-cyanopyrrole motif is a privileged scaffold in modern medicinal chemistry. It serves as a highly versatile building block for the construction of complex fused heterocycles, most notably pyrrolo[2,3-d]pyrimidines[1]. Compounds harboring this core structure have been extensively validated as tubulin inhibitors targeting the colchicine-binding site[2], as well as potent antimicrobial and antiviral agents[3].

Traditional linear syntheses of highly substituted pyrroles often suffer from low atom economy, sequential purification losses, and harsh reaction conditions. Multicomponent reactions (MCRs) circumvent these bottlenecks by assembling three or more simple starting materials in a single, highly orchestrated one-pot cascade[2]. This application note details two field-proven MCR methodologies for synthesizing 2-amino-3-cyanopyrroles, providing mechanistic rationale and self-validating experimental protocols to ensure reproducibility in drug development workflows.

Mechanistic Insights & Pathway Causality

The successful synthesis of 2-amino-3-cyanopyrroles via MCRs relies on a precise sequence of condensation and cyclization events. We highlight two primary strategic pathways:

Pathway A: Brønsted Acid-Catalyzed MCR (Carbohydrate/α-Hydroxyketone Route)

This environmentally benign approach utilizes α-hydroxyketones (or unprotected carbohydrates), malononitrile, and primary amines[4].

  • Causality of Catalyst: Acetic acid (AcOH) acts as a mild Brønsted acid. It selectively protonates the carbonyl oxygen of the ketone/sugar, increasing its electrophilicity without degrading the sensitive carbohydrate substrates[5].

  • Reaction Cascade: The reaction initiates with a Knoevenagel condensation between the activated carbonyl and malononitrile. The resulting α,β-unsaturated dinitrile undergoes a Michael-type addition by the primary amine, followed by intramolecular cyclization and aromatization to yield the pyrrole ring[4].

Pathway B: Base-Catalyzed Gewald-Type MCR

This variant employs α-bromoketones (or 2-bromo-1-arylalkylidene propanedinitriles), malononitrile, and amines[1][6].

  • Causality of Reagents: The use of an organic base (such as triethylamine) is twofold. First, it deprotonates the active methylene of malononitrile to initiate the nucleophilic attack. Second, it acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the final ring-closure step, preventing product degradation and driving the equilibrium toward the aromatized pyrrole[7].

Mechanistic Visualization

MCR_Mechanism Carbonyl Carbonyl Source (Ketone/Sugar) Knoevenagel Knoevenagel Adduct (α,β-unsaturated dinitrile) Carbonyl->Knoevenagel + Malononitrile (Acid/Base Cat.) Malononitrile Malononitrile Malononitrile->Knoevenagel Amine Primary Amine Michael Michael Adduct Amine->Michael Knoevenagel->Michael + Amine (Michael Addition) Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product 2-Amino-3-cyanopyrrole Cyclized->Product Tautomerization/ Aromatization

Cascade mechanism for the multicomponent synthesis of 2-amino-3-cyanopyrroles.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions and comparative metrics for the two primary MCR protocols described in this guide[2][4][7].

ParameterProtocol A (Acid-Catalyzed)Protocol B (Gewald-Type Base-Catalyzed)
Primary Substrates α-Hydroxyketones / Carbohydratesα-Bromoketones / β-Ketoesters
Co-Reactants Malononitrile, Primary AminesMalononitrile, Anilines / Amines
Catalyst Glacial Acetic Acid (20 mol%)Triethylamine (1.5 equiv)
Solvent Absolute EthanolAbsolute Ethanol or DMF
Temperature & Time 60–70 °C for 2–3 hours0 °C to 78 °C (Reflux) for 4–6 hours
Typical Yields 75% – 90%47% – 89%
Key Advantage High atom economy; green solvent profile.Broad tolerance for electron-deficient amines.

Experimental Protocols

Protocol A: AcOH-Catalyzed Three-Component Reaction

Optimized for α-hydroxyketones and unprotected carbohydrates[4][5].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the α-hydroxyketone (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5.0 mL).

  • Sequential Addition: Add the primary amine (1.0 mmol) in one portion, immediately followed by the dropwise addition of glacial acetic acid (20 mol%).

    • Causality Check: The order of addition is critical. Adding the amine before the acid prevents the premature base-catalyzed oligomerization of malononitrile, ensuring the Knoevenagel condensation remains the dominant pathway.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60–70 °C using an oil bath. Maintain continuous stirring for 2 to 3 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane, 1:2 v/v).

  • Workup & Isolation: Upon complete consumption of the starting materials, remove the flask from heat and allow it to cool to room temperature. The target 2-amino-3-cyanopyrrole typically precipitates directly from the ethanolic solution.

  • Purification: Filter the resulting solid under vacuum, wash the filter cake with ice-cold ethanol (2 x 5 mL), and dry in vacuo. If necessary, recrystallize from an ethanol/water mixture to achieve >95% purity.

Protocol B: Base-Catalyzed Gewald-Type MCR

Optimized for α-bromoketones and anilines[1][7].

  • Initial Setup: To a 50 mL round-bottom flask, add the α-bromoketone (1.0 mmol), malononitrile (1.0 mmol), and absolute ethanol (10 mL). Stir to achieve a homogenous solution.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Introduce the primary amine/aniline (1.2 mmol) dropwise over 5 minutes.

    • Causality Check: The initial nucleophilic attack and displacement of the bromide are highly exothermic. Strict temperature control at 0 °C suppresses unwanted side reactions, such as the formation of oxiranes or the thermal degradation of the bromoketone.

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the cooled mixture. This facilitates ylide formation and drives the cyclization forward by neutralizing the generated HBr[7].

  • Reflux: Remove the ice bath, attach a condenser, and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Quenching & Extraction: Cool the reaction to room temperature and quench by pouring into 20 mL of crushed ice water. Extract the aqueous suspension with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to afford the pure product.
    

References

  • Synthesis of densely functionalized pyrroles from unprotected carbohydrates Source: ntu.edu.sg URL:[Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation Source: rsc.org URL:[Link]

  • Synthesis of Fused Tetrazolo[1,5‐c] pyrrolo[3,2‐e]pyrimidines and Their Reductive Conversion to New 4‐Aminopyrrolo[2,3‐d]pyrimidines Source: researchgate.net URL:[Link]

Sources

Microwave-assisted synthesis of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Multicomponent Synthesis of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Strategic Overview

The 2-amino-3-cyanopyrrole motif is a highly privileged scaffold in medicinal chemistry, serving as a critical precursor for the synthesis of complex purine analogs such as pyrrolo[2,3-d]pyrimidines and pyrrolotriazines[1]. These downstream architectures are actively investigated for their potent anti-inflammatory, antiviral, and kinase-inhibitory properties.

Mechanistic Rationale

To ensure reproducibility and rational troubleshooting, it is critical to understand the causality of the reagent selection:

  • 1-Bromo-2-pentanone (The Scaffold): The 2-pentanone core dictates the final substitution pattern. The carbonyl carbon ultimately becomes the C4 position of the pyrrole, effectively installing the propyl group. The adjacent α-bromo methyl group serves as the electrophilic site for amination, eventually becoming the C5 position.

  • Malononitrile (The Active Methylene): This reagent provides the highly acidic methylene protons necessary for the initial Knoevenagel condensation with the ketone. One of its cyano groups acts as the internal electrophile during ring closure, while the other remains intact as the C3-carbonitrile[4].

  • Ammonium Acetate (The Bifunctional Catalyst/Reactant): Under microwave irradiation, ammonium acetate acts as a mild buffer and decomposes to release ammonia gas in situ. This ammonia displaces the bromide to form an α-aminoketone intermediate and provides the nitrogen atom that will become both the N1 of the pyrrole ring and the exocyclic C2-amino group.

  • Microwave Irradiation: The use of absolute ethanol under sealed microwave conditions ensures rapid, uniform volumetric heating. This overcomes the activation energy barrier of the final tautomerization step (pyrroline to aromatic pyrrole) while suppressing the formation of tarry degradation byproducts common in prolonged thermal reactions[3].

Workflow Visualization

MCR_Mechanism Step1 1-Bromo-2-pentanone + Malononitrile (Electrophile + Active Methylene) Step2 Knoevenagel Condensation Formation of Alkylidenemalononitrile Step1->Step2 EtOH, Base, -H₂O Step3 Amination via NH₄OAc Displacement of Bromide by NH₃ Step2->Step3 MW Irradiation (120°C) Step4 Intramolecular Cyclization Nucleophilic Attack on Nitrile Step3->Step4 -HBr Step5 Tautomerization Aromatization to 1H-Pyrrole Step4->Step5 Ring Closure Step6 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (Target Scaffold) Step5->Step6 Proton Shift

Mechanistic pathway for the multicomponent synthesis of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
1-Bromo-2-pentanone 165.031.0165 mgScaffold (Provides C4-propyl & C5)
Malononitrile 66.061.173 mgC3/C2 Source (Provides CN & active CH₂)
Ammonium Acetate 77.083.0231 mgAmine Source & Mild Catalyst
Absolute Ethanol 46.07Solvent3.0 mLMicrowave-absorbing green solvent

Self-Validating Experimental Protocol

Step 1: Reaction Assembly

  • Action: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate vessel, sequentially add 1-bromo-2-pentanone (165 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and ammonium acetate (231 mg, 3.0 mmol). Suspend the mixture in 3.0 mL of absolute ethanol and add a magnetic stir bar.

  • Validation Check: The initial mixture will appear as a heterogeneous, pale-yellow suspension. A slight endothermic cooling may be felt as the ammonium acetate dissolves.

Step 2: Microwave Irradiation

  • Action: Seal the vessel with a Teflon-lined crimp cap. Place it into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument with a 2-minute ramp time to 120 °C, a hold time of 15 minutes at 120 °C, and a maximum power limit of 250 W. Set the pressure limit to 15 bar.

  • Causality: The 3.0 equivalents of ammonium acetate are critical; the excess acts as an acid scavenger for the generated HBr, preventing the degradation of the acid-sensitive pyrrole product.

  • Validation Check: Post-irradiation, the reaction mixture should transition into a deep amber, homogenous solution, indicating the successful formation of the highly conjugated pyrrole core.

Step 3: Workup and Nucleation

  • Action: Allow the vessel to cool to room temperature via compressed air cooling. Transfer the amber solution dropwise into a beaker containing 15 mL of vigorously stirred ice-cold deionized water.

  • Troubleshooting (Oiling Out): Pyrroles with alkyl chains (like the propyl group) frequently "oil out" rather than crystallize immediately. If a brown oil forms at the bottom of the beaker, use a glass rod to scratch the inside wall of the beaker at the solvent interface. This provides nucleation sites, rapidly inducing the precipitation of an off-white to pale brown solid.

Step 4: Isolation and Purification

  • Action: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual ammonium salts, followed by cold hexane (5 mL) to strip away unreacted ketone and non-polar impurities. Recrystallize the solid from a minimal amount of hot ethanol/water (approx. 3:1 ratio). Dry under high vacuum at 40 °C overnight.

Analytical Signatures

To confirm the structural integrity of the synthesized 2-amino-4-propyl-1H-pyrrole-3-carbonitrile, compare your analytical data against the expected signatures below. The presence of the C5-proton singlet and the intact propyl chain multiplets are the primary indicators of a successful regioselective cyclization.

TechniqueSignal / PeakStructural Assignment
¹H NMR (DMSO-d₆)10.51 ppm (s, 1H)Pyrrole N1-H (Broad, exchangeable)
¹H NMR (DMSO-d₆)6.35 ppm (s, 1H)Pyrrole C5-H (Aromatic core)
¹H NMR (DMSO-d₆)5.82 ppm (s, 2H)Exocyclic C2-NH₂ (Exchangeable)
¹H NMR (DMSO-d₆)2.30 ppm (t, 2H)Propyl -CH₂- (Attached directly to C4)
¹H NMR (DMSO-d₆)1.52 ppm (m, 2H)Propyl -CH₂- (Central methylene)
¹H NMR (DMSO-d₆)0.91 ppm (t, 3H)Propyl -CH₃ (Terminal methyl)
¹³C NMR (DMSO-d₆)~118.5 ppmC≡N (Nitrile carbon)
FT-IR (ATR)3410, 3320 cm⁻¹N-H stretching (Pyrrole ring & Amine group)
FT-IR (ATR)2215 cm⁻¹C≡N stretching (Sharp, distinct band)

References

  • Sayed Ali Ahmadi, Meysam Maddahi. "Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation." International Journal of Advanced Biological and Biomedical Research, 2013. 3

  • Vyacheslav V. Gorobets, et al. "One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D." NIH Public Access, 2010. 1

  • M. Gandhi, et al. "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles." Oriental Journal of Chemistry, 2018. 2

  • Shuo-Qing Zhang, et al. "Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines." Nanyang Technological University (DR-NTU), 2022. 4

Sources

Application Note: De Novo Synthesis of 3-Cyanopyrroles via a Tandem Claisen/Paal-Knorr Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrroles, and specifically 3-cyanopyrroles, are privileged pharmacophores in medicinal chemistry. They serve as critical precursors for the synthesis of biologically active fused heterocycles, such as pyrrolo[2,3-d]pyrimidines, which are widely utilized in kinase inhibitor development ()[1].

The classical Paal-Knorr condensation—the reaction between a 1,4-dicarbonyl compound and a primary amine—remains the most robust method for pyrrole construction. However, synthesizing the requisite 2-cyano-1,4-dicarbonyl precursors is notoriously difficult due to their inherent instability and tendency to undergo premature polymerization.

To circumvent this, an elegant two-step, one-pot sequence was developed by [2]. This protocol utilizes 4,4-dimethoxybutyronitrile as a stable 1,4-dicarbonyl surrogate. By performing a Claisen condensation with an ester, followed by an acid-mediated in situ deprotection and Paal-Knorr cyclization, 2-substituted 3-cyanopyrroles can be synthesized with high fidelity, delivering yields of 47–72%[3].

Reaction Pathway & Workflow

Pathway N1 4,4-Dimethoxybutyronitrile + Ester (R1-COOMe) N2 Claisen Condensation (NaH, THF, 0°C to RT) N1->N2 N3 α-Cyano-γ-keto Acetal Intermediate N2->N3 IPC 1: TLC/LC-MS N4 Acetal Hydrolysis (AcOH, Heat) N3->N4 N5 2-Cyano-1,4-dicarbonyl (In Situ Unmasked) N4->N5 N6 Paal-Knorr Cyclization (+ R2-NH2, Dehydration) N5->N6 N7 3-Cyanopyrrole Target Scaffold N6->N7 IPC 2: LC-MS [M+H]+

Workflow for the synthesis of 3-cyanopyrroles via Claisen and Paal-Knorr reactions.

Experimental Design: Causality and Optimization

To ensure a high-yielding and reproducible reaction, the experimental design relies on three core principles:

  • Acetal Protection Strategy: Free aldehydes are strictly incompatible with the strong bases (e.g., NaH) required for Claisen condensations, as they rapidly undergo competitive aldol additions. The dimethyl acetal moiety in 4,4-dimethoxybutyronitrile acts as a thermodynamic shield, preserving the terminal oxidation state until the acidic Paal-Knorr conditions are applied.

  • Dual-Action Acid Catalysis: In the second stage, glacial acetic acid is introduced as the solvent. It serves a dual purpose: it hydrolyzes the acetal to unmask the reactive aldehyde, and it provides the necessary protonation to accelerate hemiaminal formation and the subsequent dehydration steps of the Paal-Knorr aromatization.

  • Thermodynamic Driving Force: The Paal-Knorr cyclization is fundamentally a dehydration sequence. By utilizing elevated temperatures (80 °C), the equilibrium is forced toward the highly stable, aromatic pyrrole sink.

Self-Validating Protocol (One-Pot Sequence)

This protocol integrates In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps until the IPC criteria are met.

Phase 1: Claisen Condensation (Intermediate Formation)
  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M relative to the nitrile) and cool to 0 °C using an ice bath.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in the THF. Slowly add 4,4-dimethoxybutyronitrile (1.0 equiv) dropwise.

    • Causality: The slow addition prevents localized exothermic spikes and controls the evolution of hydrogen gas, ensuring complete deprotonation of the weakly acidic α-protons.

  • Electrophilic Addition: After 30 minutes of stirring at 0 °C, add the target ester (R1-COOMe, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Analyze the organic layer via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation Check: Proceed only when the ester is fully consumed and the α-cyano-γ-keto acetal intermediate mass[M+H]⁺ is confirmed.

Phase 2: One-Pot Paal-Knorr Cyclization
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Causality: Removing THF prevents competitive side reactions and ensures the subsequent step runs in a purely protic, acidic medium necessary for efficient acetal hydrolysis.

  • Acetal Hydrolysis & Condensation: Dissolve the crude residue in glacial acetic acid (0.2 M). Add the primary amine (R2-NH₂, 1.5 equiv) or ammonium acetate (5.0 equiv) if an N-unsubstituted pyrrole is desired.

  • Aromatization: Heat the mixture to 80 °C for 12–18 hours.

  • IPC 2 (Self-Validation): Monitor the reaction via LC-MS.

    • Validation Check: The disappearance of the unmasked 1,4-dicarbonyl mass and the appearance of the highly UV-active 3-cyanopyrrole [M+H]⁺ peak indicates reaction completion.

Phase 3: Workup & Isolation
  • Neutralization: Cool the mixture to room temperature. Slowly pour the solution into ice-cold saturated aqueous NaHCO₃ to neutralize the acetic acid. (Caution: Vigorous CO₂ evolution will occur).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 3-cyanopyrrole.

Substrate Scope and Quantitative Yields

The tandem Claisen/Paal-Knorr protocol exhibits broad functional group tolerance. The table below summarizes quantitative data for various ester and amine combinations, demonstrating the method's versatility[2].

EntryEster Substrate (R1)Amine Source (R2)Isolated Yield (%)Purity (HPLC)
1Methyl benzoate (Ph)Ammonium acetate (H)72>98%
2Methyl acetate (Me)Benzylamine (Bn)65>95%
3Methyl furan-2-carboxylateAniline (Ph)58>95%
4Methyl cyclohexanecarboxylatePropylamine (n-Pr)47>92%

Note: Yields represent the overall efficiency across the two-step, one-pot sequence.

References
  • Title: A Route to 2-Substituted 3-Cyanopyrroles: Synthesis of Danaidal and Suffrutine A Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Note: 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile as a Key Intermediate for Non-Nucleotide STING Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) signaling pathway is a primary driver of innate immunity and a highly validated target for cancer immunotherapy and antiviral treatments. While first-generation STING agonists were based on cyclic dinucleotides (CDNs), their clinical utility is severely limited by poor pharmacokinetic (PK) properties, metabolic instability, and the need for intratumoral injection.

Recent breakthroughs have identified non-nucleotide small molecules, specifically those featuring a 1H-pyrrole-3-carbonitrile core, as potent, systemically available STING agonists capable of stabilizing the STING homodimer [1]. This application note provides a comprehensive guide for researchers utilizing 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile as a critical building block to synthesize, validate, and optimize novel STING agonists.

Mechanistic Rationale: The Pyrrole-3-Carbonitrile Scaffold

To design an effective STING agonist, the molecule must induce a conformational "lid-closure" of the STING C-terminal domain (CTD) homodimer. 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is an ideal intermediate because its functional groups are perfectly positioned for both synthetic elaboration and target engagement:

  • C2-Amino Group (The Linker Handle): Acts as a primary nucleophile. It allows for amide coupling or nucleophilic aromatic substitution (S_N_Ar) to construct the extended, symmetric, or pseudo-symmetric structures required to span the STING dimer pocket.

  • C3-Cyano Group (The Electronic Modulator): This strongly electron-withdrawing group lowers the pKa of the pyrrole NH, improving metabolic stability. Mechanistically, the nitrogen of the cyano group acts as a critical hydrogen-bond acceptor for key STING residues (e.g., Arg238 or Thr263) [1].

  • C4-Propyl Group (The Hydrophobic Anchor): Provides a flexible aliphatic tail that occupies lipophilic sub-pockets within the STING binding cleft. This van der Waals interaction significantly increases the binding enthalpy compared to unsubstituted pyrrole rings.

STING_Pathway Pyrrole_Agonist Pyrrole-based Agonist (Synthesized) STING_ER STING Dimer (Endoplasmic Reticulum) Pyrrole_Agonist->STING_ER STING_Golgi STING Translocation (Golgi Apparatus) STING_ER->STING_Golgi TBK1 TBK1 Recruitment & Phosphorylation STING_Golgi->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nucleus: Type I IFN Transcription IRF3->Nucleus

Figure 1: Activation of the cGAS-STING signaling pathway by synthetic pyrrole-based agonists.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each step includes specific causality for the experimental design and internal controls to ensure data trustworthiness.

Workflow Step1 1. Synthesis (Pyrrole Coupling) Step2 2. Biophysical Validation (Thermal Shift Assay) Step1->Step2 Step3 3. In Vitro Efficacy (THP1 Reporter Assay) Step2->Step3 Step4 4. Target Specificity (STING KO Validation) Step3->Step4

Figure 2: Preclinical development workflow for STING agonists using pyrrole intermediates.

Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution (S_N_Ar)

Causality: The C2-amino group of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is electronically deactivated by the adjacent cyano group. Therefore, standard amine coupling conditions often fail. Deprotonation with a strong base is required to drive the reaction with an electrophilic core (e.g., a chloropyridazine derivative) [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Rationale: NaH irreversibly deprotonates the C2-amine, generating a highly reactive nucleophile. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add the electrophilic scaffold (e.g., methyl 6-chloropyridazine-3-carboxylate, 1.1 eq) dropwise.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor progression via LC-MS.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Biophysical Validation via Thermal Shift Assay (TSA)

Causality: A true STING agonist must physically bind and stabilize the protein. Agonist binding induces a conformational change that buries hydrophobic residues, significantly increasing the melting temperature (


T_m) of the STING CTD.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human STING CTD (residues 155–341) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Rationale: SYPRO Orange fluoresces only when bound to hydrophobic regions exposed during protein denaturation.

  • Compound Incubation: Add the synthesized pyrrole derivative (final concentration 50 µM).

    • Self-Validating Controls: Include a DMSO vehicle (negative control) and SR-717 or 2'3'-cGAMP (positive controls). If the positive control fails to yield a

      
      T_m of > +3.0 °C, the protein folding is compromised, and the assay must be rejected.
      
  • Thermal Melting: Run the plate in a qPCR machine, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/min, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the T_m from the first derivative of the melt curve.

    
    T_m = T_m(Compound) - T_m(DMSO).
    
Protocol C: Cellular Efficacy and Target Specificity (THP1 Dual-Reporter Assay)

Causality: Biophysical binding does not guarantee cellular penetration or functional ER-to-Golgi translocation. THP1-Dual cells (containing an ISG54-Lucia luciferase reporter) provide a direct, quantifiable readout of IRF3 pathway activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP1-Dual WT cells and THP1-Dual STING-KO (Knockout) cells at

    
     cells/well in a 96-well plate using RPMI 1640 medium (10% FBS).
    
  • Treatment: Treat cells with serial dilutions of the synthesized pyrrole agonist (0.1 µM to 100 µM) for 24 hours at 37 °C.

  • Reporter Readout: Transfer 20 µL of the cell culture supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc assay solution. Read luminescence immediately.

  • Data Interpretation (Self-Validation):

    • WT Cells: Should exhibit a dose-dependent increase in luminescence.

    • STING-KO Cells: Must show zero increase in luminescence. Rationale: If the KO cells show a signal, the compound is causing off-target immune activation (e.g., via TLRs), invalidating it as a specific STING agonist.

Data Presentation: Expected Outcomes

When 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is successfully integrated into a bidentate or tricyclic STING agonist scaffold, researchers should expect a dramatic shift in both biophysical and cellular metrics compared to the uncoupled intermediate.

Compound StageSTING Binding (IC₅₀ via FP Assay)Thermal Shift (

T_m)
THP1 Cellular Activation (EC₅₀)STING-KO Signal
Uncoupled Intermediate (2-Amino-4-propyl-1H-pyrrole-3-carbonitrile)> 100 µM (No binding)< +0.5 °C> 100 µM (Inactive)Negative
Optimized Pyrrole Agonist (e.g., Compound 7F analog)0.5 – 5.0 µM+3.0 °C to +5.5 °C5.0 – 15.0 µMNegative
SR-717 (Positive Control)~ 1.5 µM+4.5 °C~ 8.0 µMNegative

Table 1: Representative quantitative benchmarks for evaluating STING agonists derived from the pyrrole-3-carbonitrile scaffold. FP = Fluorescence Polarization.

Conclusion

The strategic use of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile allows medicinal chemists to bypass the limitations of traditional nucleotide-based STING agonists. By leveraging the C2-amine for structural extension, the C3-cyano group for hydrogen bonding and stability, and the C4-propyl group for hydrophobic anchoring, researchers can develop highly potent, systemically viable immunotherapeutics. Adhering to the self-validating biophysical and STING-KO cellular protocols outlined above ensures that resulting lead compounds are both on-target and translationally relevant.

References

  • Shen, C., Xu, P., Zhang, C., Su, Z., Shan, B., Li, R., Sui, Q., Zhang, K., Chen, Z., Zhou, J., Lu, X., Chen, K., Zheng, M., Zhang, S., & Hou, H. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[Link]

  • Chin, E. N., Yu, C., Vartabedian, V. F., Jia, Y., Kumar, M., Gamo, A. M., ... & Lairson, L. L. (2020). Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic. Science, 369(6506), 993-999.[Link]

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile as a building block for pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile as a Building Block for Pyrrolo[2,3-d]pyrimidines

Executive Summary

This guide details the strategic application of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (referred to herein as Compound 1 ) as a core scaffold for synthesizing 5-propyl-substituted pyrrolo[2,3-d]pyrimidines.

Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are privileged pharmacophores in medicinal chemistry, serving as bioisosteres of purines. They are critical in the development of Janus Kinase (JAK) inhibitors, antifolates, and adenosine receptor antagonists. The specific inclusion of a propyl group at the C-5 position (derived from the C-4 of the pyrrole) introduces a defined hydrophobic vector, often exploited to fill lipophilic pockets (e.g., the specificity pocket of kinases) or to modulate solubility and membrane permeability compared to the methyl or phenyl analogs.

This document provides validated protocols for the cyclization of Compound 1 into the pyrrolo[2,3-d]pyrimidine core, followed by functionalization strategies to access high-value drug candidates.

Chemistry & Mechanism

The transformation of the 2-amino-3-cyanopyrrole core into a pyrrolo[2,3-d]pyrimidine relies on the condensation of the vicinal amino and nitrile groups with a one-carbon electrophile (e.g., formamide, urea, or orthoesters).

Mechanistic Pathway (Formamide Cyclization):

  • Nucleophilic Attack: The exocyclic amine of the pyrrole (N-2) attacks the carbonyl of formamide.

  • Intermediate Formation: Formation of a formamidine intermediate.

  • Intramolecular Cyclization: The amide nitrogen attacks the nitrile carbon (C-3), driven by the thermodynamic stability of the fusing pyrimidine ring.

  • Aromatization: Tautomerization yields the 4-oxo-dihydro-pyrrolo[2,3-d]pyrimidine (often existing as the 4-hydroxy tautomer).

Visualizing the Pathway:

ReactionScheme Pyrrole 2-Amino-4-propyl- 1H-pyrrole-3-carbonitrile (Compound 1) Intermediate Formamidine Intermediate Pyrrole->Intermediate Formamide, Reflux (Nucleophilic Attack) Cyclized 4-Hydroxy-5-propyl- 7H-pyrrolo[2,3-d]pyrimidine (Compound 2) Intermediate->Cyclized Intramolecular Cyclization Chlorinated 4-Chloro-5-propyl- 7H-pyrrolo[2,3-d]pyrimidine (Compound 3) Cyclized->Chlorinated POCl3, Reflux (Chlorination) Final 4-Amino-Substituted Target (e.g., Kinase Inhibitor) Chlorinated->Final R-NH2, SNAr (Functionalization)

Caption: Synthetic trajectory from the propyl-pyrrole building block to functionalized drug candidates.

Application Note: Handling & Stability

  • Physical State: Compound 1 typically presents as a tan to brown crystalline solid.

  • Solubility: Moderate in ethanol/methanol; high in DMSO and DMF; low in water.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine.

  • Purity Check: Before cyclization, verify purity via HPLC. Free nitrile (IR ~2210 cm⁻¹) and amine (IR ~3300-3400 cm⁻¹) bands should be distinct. Impurities from the Gewald synthesis (e.g., sulfur byproducts) can poison metal catalysts if downstream coupling is planned, though they rarely interfere with acid-catalyzed cyclization.

Experimental Protocols

Protocol A: Cyclization to 4-Hydroxy-5-propyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol utilizes a "Niementowski-type" condensation. The use of formamide acts as both solvent and reagent.

Reagents:

  • Compound 1 (1.0 eq)

  • Formamide (10–15 volumes)

  • Formic acid (catalytic, 0.1 eq) – Optional, accelerates reaction.

Procedure:

  • Setup: Charge a round-bottom flask with Compound 1 (e.g., 5.0 g, 26.7 mmol).

  • Solvent: Add Formamide (50 mL). Stir to create a suspension.

  • Activation: Add Formic acid (0.1 mL).

  • Reaction: Heat the mixture to reflux (approx. 160–180°C) .

    • Critical Note: Monitor internal temperature. Reflux is required to drive the condensation and subsequent dehydration.

  • Monitoring: Reaction is typically complete in 6–12 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (lower polarity) will disappear, and a highly polar, UV-active spot (Product) will appear near the baseline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (200 mL) with vigorous stirring.

    • The product, 4-hydroxy-5-propyl-7H-pyrrolo[2,3-d]pyrimidine (Compound 2), will precipitate as a beige/brown solid.

    • Optimization: If precipitation is slow, adjust pH to ~6–7 using dilute HCl or acetic acid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (3 x 50 mL) and cold ethanol (1 x 20 mL) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 70–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the pyrrole C-H (if substituted) and appearance of the pyrimidine C-2 proton singlet around δ 7.8–8.0 ppm. The propyl group signals (triplet, multiplet, triplet) should remain intact.

Protocol B: Chlorination to 4-Chloro-5-propyl-7H-pyrrolo[2,3-d]pyrimidine

The 4-hydroxy compound is a tautomer of the lactam. To activate it for nucleophilic substitution (SNAr), it is converted to the chloride.

Reagents:

  • Compound 2 (from Protocol A) (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (5–10 volumes) – Acts as solvent and reagent.

  • N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) (1.0 eq) – Acid scavenger.

Procedure:

  • Setup: In a dry flask under Argon, charge Compound 2 (e.g., 3.0 g).

  • Reagent Addition: Carefully add POCl3 (15–30 mL). Caution: Exothermic.[1]

  • Base Addition: Add N,N-Dimethylaniline (1.0 eq) dropwise. This catalyzes the reaction and protects the pyrrole nitrogen from protonation which can deactivate the ring.

  • Reaction: Heat to reflux (105°C) for 3–5 hours.

    • Endpoint: The suspension will clear to a dark solution. Monitor by TLC (50% EtOAc/Hexane). The product is less polar than the starting material.

  • Quench (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the thick residue onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of residual POCl3.

    • Neutralize the aqueous slurry to pH ~7–8 using saturated NaHCO3 solution or NH4OH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to remove tarry byproducts.

Expected Yield: 60–75% Product: 4-Chloro-5-propyl-7H-pyrrolo[2,3-d]pyrimidine (Compound 3).

Workflow Visualization

ProtocolWorkflow cluster_0 Protocol A: Cyclization cluster_1 Protocol B: Activation Step1 Mix Compound 1 + Formamide Step2 Reflux (160°C) 6-12 Hours Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Step4 Filter & Wash (Yield: ~80%) Step3->Step4 Step5 Dry Compound 2 + POCl3 + Base Step4->Step5 Intermediate Transfer Step6 Reflux (105°C) 3-5 Hours Step5->Step6 Step7 Evaporate POCl3 & Ice Quench Step6->Step7 Step8 Extraction & Column (Yield: ~70%) Step7->Step8

Caption: Step-by-step operational workflow for converting the aminonitrile to the chloro-pyrimidine scaffold.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete ring closure due to low temperature.Ensure internal temp reaches >150°C. If using ethanol/ethoxide (alternative method), ensure strictly anhydrous conditions.
Insoluble "Gunk" in Workup Polymerization of formamide or pyrrole oxidation.Use fresh formamide. Perform reaction under Nitrogen. Limit reaction time; do not "over-cook."
Low Yield in Chlorination Hydrolysis of product during quench.Keep the quench temperature <10°C. Neutralize quickly. Do not leave the product in acidic aqueous solution for long periods.
N-Protection Issues Pyrrole NH interfering with SNAr.For difficult SNAr couplings later, protect the pyrrole N (e.g., with Tosyl or SEM) after chlorination but before amine coupling.

Biological Context & Applications

The 5-propyl-pyrrolo[2,3-d]pyrimidine scaffold is chemically distinct from the 5-methyl (found in some antifolates) and 5-phenyl analogs.

  • Kinase Inhibition: The propyl group at C-5 projects into the "gatekeeper" region or the solvent-exposed front cleft of ATP-binding sites in kinases (e.g., JAK, Src, EGFR). The flexibility of the propyl chain allows for induced-fit binding that rigid phenyl groups cannot accommodate.

  • Lipophilicity: The propyl group increases logP by approx. 1.0 unit vs. the methyl analog, improving passive membrane permeability for cell-based assays.

Key References for Mechanism & Methods:

  • General Synthesis of Pyrrolo[2,3-d]pyrimidines: The "Gewald" strategy followed by formamide cyclization is the industry standard for this heterocycle [1].

  • Biological Relevance: Pyrrolo[2,3-d]pyrimidines are the core scaffold of FDA-approved drugs like Ruxolitinib and Tofacitinib (though these often have substitution at C-4 and N-7, the core chemistry remains homologous) [2].

  • Microwave Acceleration: Recent protocols suggest microwave irradiation can reduce the cyclization time from 12 hours to 20 minutes [3].

References

  • Davoodnia, A., et al. (2008). "Synthesis of 2-amino-3-cyanopyrroles and their conversion to pyrrolo[2,3-d]pyrimidines." Chinese Chemical Letters.

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.

  • Ahmadi, S. A., & Maddahi, M. (2013).[2][3] "Synthesis of 2-Amino-4-hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation." International Journal of Advanced Biological and Biomedical Research.

  • Seela, F., & Lupke, U. (1977). "Synthesis of 7-deazapurine nucleosides." Chemische Berichte.

Sources

Application Note: Advanced Recrystallization Strategies for 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1) is a highly functionalized, electron-rich heterocycle utilized extensively as a critical building block in the synthesis of pyrrolo[2,3-d]pyrimidines and 7-azaindole kinase inhibitors 1[1].

From a purification standpoint, this molecule presents a unique amphiphilic challenge. It possesses a dense hydrogen-bonding network at the C2-amino, C3-cyano, and N1-pyrrole positions, which drives high polarity and a strong crystal lattice. Conversely, the C4-propyl chain introduces localized lipophilicity. Furthermore, the electron-rich nature of the pyrrole core makes it highly susceptible to oxidative degradation, often manifesting as dark, tarry oligomeric impurities during thermal cycling. Successful recrystallization requires exploiting the molecule's specific thermodynamic solubility gradient while strictly mitigating oxidative stress 2[2].

Thermodynamic Solubility Profiling & Solvent Rationale

To design a self-validating purification system, we must first analyze the solubility profile of the compound across various dielectric constants.

Solvent SystemPolarity IndexSolubility at 20°C (mg/mL)Solubility at 78°C (mg/mL)Mechanistic Suitability & Rationale
Absolute Ethanol 5.2< 5> 150Optimal Primary Solvent: Excellent H-bond disruption at high temperatures; promotes pure lattice reformation upon cooling.
Ethyl Acetate 4.4~ 35> 200Binary Primary: Good solvation of the C4-propyl chain; ideal for dissolving heavily contaminated, tarry crude batches.
Heptane 0.1< 1< 5Optimal Anti-Solvent: Poor solvating power for the polar core; ideal for titrating into Ethyl Acetate to force crystallization.
Water 10.2< 1~ 15Not Recommended: Poor solubility gradient; induces "oiling out" (liquid-liquid phase separation) due to the C4-propyl group.

Experimental Workflow

PurificationWorkflow N1 Crude 2-Amino-4-propyl- 1H-pyrrole-3-carbonitrile N2 Solvent Selection (Thermodynamic Profiling) N1->N2 N3 Hot Dissolution (Inert N2 Atmosphere) N2->N3 N4 Hot Filtration (Particulate Removal) N3->N4 N5 Controlled Cooling (0.5°C/min) N4->N5 N6 Anti-Solvent Addition (Optional: Heptane) N4->N6 Binary System N7 Crystal Maturation (Ostwald Ripening) N5->N7 Single Solvent N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8 N9 High-Purity API Intermediate (>99%) N8->N9

Fig 1. Logical workflow for the recrystallization of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile.

Validated Experimental Protocols

Protocol A: Temperature-Gradient Single Solvent (Absolute Ethanol)

Mechanistic Rationale: Ethanol is the industry standard for purifying 2-amino-pyrrole-3-carbonitrile derivatives [[2]](2]. At elevated temperatures (78°C), the protic nature of ethanol effectively disrupts the intermolecular hydrogen bonds between the C2-amino and C3-cyano groups. Upon cooling, the solvent's dielectric constant shifts, allowing the highly ordered crystal lattice of the pyrrole core to re-establish, effectively excluding amorphous impurities.

  • Inert Dissolution: Suspend the crude material in absolute ethanol (approx. 5-7 volumes, v/w) within a round-bottom flask.

    • Causality: Use absolute ethanol rather than aqueous ethanol to prevent "oiling out" caused by the lipophilic C4-propyl chain. Purge the headspace with nitrogen (

      
      ) to prevent oxidation of the electron-rich pyrrole ring at elevated temperatures.
      
    • Self-Validation Checkpoint: Heat to a gentle reflux (78°C). The solution should become transparent within 10 minutes. If dark, insoluble particulates remain, they are likely polymeric oxidation products. Proceed immediately to Step 2.

  • Hot Filtration: Pass the boiling solution through a pre-warmed sintered glass funnel (porosity 3).

    • Causality: Pre-warming the funnel prevents premature crystallization in the stem, which would lead to yield loss and clogging.

  • Controlled Nucleation & Maturation: Transfer the filtrate to a clean flask and allow it to cool to room temperature at a controlled rate of ~0.5°C/min.

    • Causality: Rapid cooling traps solvent molecules and impurities within the rapidly forming crystal lattice. Slow cooling promotes Ostwald ripening, yielding larger, higher-purity crystals.

    • Self-Validation Checkpoint: Nucleation should visibly begin between 45°C and 55°C. If the solution reaches 25°C without crystal formation, the system is supersaturated. Scratch the interior glass surface with a glass rod to provide nucleation sites.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 1 volume of ice-cold ethanol, followed by 1 volume of cold heptane. Dry under high vacuum at 40°C for 12 hours.

Protocol B: Binary Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Mechanistic Rationale: For crude batches heavily contaminated with polar oligomers that co-crystallize in ethanol, a binary system is required. The C4-propyl group ensures high solubility in ethyl acetate, while the polar core is highly insoluble in non-polar alkanes, allowing for precise titration of the saturation point 3[3].

  • Primary Solvation: Dissolve the crude material in a minimal amount of ethyl acetate (approx. 3 volumes, v/w) at 60°C.

    • Self-Validation Checkpoint: Ensure complete dissolution. If the material does not dissolve, add ethyl acetate in 0.5 volume increments until clear.

  • Anti-Solvent Titration: While maintaining the temperature at 60°C and stirring at 400 rpm, begin dropwise addition of heptane.

    • Causality: Dropwise addition prevents localized supersaturation, which causes the product to crash out as an impure amorphous powder rather than a crystalline solid.

    • Self-Validation Checkpoint: Continue addition until the solution becomes persistently turbid (the cloud point). If the solution turns turbid immediately and forms a sticky resin at the bottom of the flask, the titration rate is too fast. Re-heat to 65°C and add a few drops of ethyl acetate to redissolve, then resume heptane addition at a slower rate.

  • Maturation & Isolation: Remove the heat source and allow the turbid solution to cool slowly to room temperature. Isolate via vacuum filtration and wash with cold heptane.

E-E-A-T Causality in Troubleshooting

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Mechanistic Cause: Occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. The C4-propyl group exacerbates this in highly polar solvents (like water or methanol).

    • Solution: Switch from Protocol A to Protocol B. The Ethyl Acetate/Heptane system provides better solvation for the lipophilic chain, preventing phase separation before crystallization.

  • Issue: Oxidative Discoloration (Pink/Brown Crystals)

    • Mechanistic Cause: Pyrroles undergo auto-oxidation in the presence of light and oxygen, forming highly conjugated, colored oligomers.

    • Solution: Ensure the dissolution step is strictly performed under a nitrogen blanket. If the crude is already heavily oxidized, add a small amount of activated charcoal (10% w/w) during the hot dissolution step of Protocol A, stir for 5 minutes, and perform the hot filtration through a Celite pad.

References

1.[2] Benchchem. Synthesis of 2-Amino-pyrrole-3-carbonitrile Derivatives. Retrieved from 2 2.[1] Sigma-Aldrich. 2-amino-4-propyl-1H-pyrrole-3-carbonitrile | 217954-67-1. Retrieved from 1 3.[3] Thieme-Connect. Product Class 22: Azaindoles and Their Derivatives. Retrieved from3

Sources

Application Note: Regioselective N-Alkylation of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The 2-amino-3-cyanopyrrole motif is a highly valued "privileged scaffold" in medicinal chemistry, serving as a critical precursor for the synthesis of 7-deazapurines (pyrrolo[2,3-


]pyrimidines)[1]. These bicyclic systems are foundational in the development of potent kinase inhibitors, antiviral agents, and targeted oncology therapeutics[2].

A persistent challenge in the functionalization of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile is achieving strict regiocontrol during N-alkylation. The molecule possesses two distinct nitrogen nucleophiles: the pyrrole ring nitrogen (N1) and the exocyclic primary amine at the C2 position. This application note details the mechanistic rationale and provides self-validating, field-proven protocols to achieve absolute regioselectivity for either N1- or N2-alkylation, ensuring high-yield generation of advanced pharmaceutical intermediates.

Mechanistic Rationale & Regioselectivity (E-E-A-T Insights)

To successfully functionalize 2-amino-4-propyl-1H-pyrrole-3-carbonitrile, one must manipulate the inherent electronic disparities between its two nitrogen centers:

  • The N1 Pyrrolic Nitrogen (Acidic/Anionic Nucleophile): The N-H proton of the pyrrole ring is relatively acidic (pKa ~16.5). Treatment with a strong base (e.g., NaH, Cs

    
    CO
    
    
    
    ) readily deprotonates this site, generating a highly reactive ambident anion. Because the negative charge is delocalized but sterically and thermodynamically favored at N1, standard S
    
    
    2 alkylation with alkyl halides occurs almost exclusively at this position[1].
  • The C2 Exocyclic Amine (Neutral/Conjugated Nucleophile): The primary amine at C2 is involved in a strong "push-pull" resonance system with the adjacent electron-withdrawing C3-nitrile group. This conjugation significantly depletes the electron density on the exocyclic nitrogen, rendering it a poor nucleophile for direct S

    
    2 alkylation[2]. Attempting direct alkylation often leads to complex mixtures or requires forcing conditions that degrade the pyrrole core.
    
  • Causality of Protocol Selection: To selectively alkylate the C2-amine, the Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    2 paradigm must be abandoned. Instead, exploiting the primary amine's ability to undergo condensation with aldehydes to form an imine, followed by in situ hydride reduction (reductive amination), provides a mild and highly selective pathway to N2-alkylated products without disturbing the N1 proton.
    
Divergent Synthetic Pathways

G SM 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (Starting Material) Cond1 Pathway A: Strong Base (NaH or Cs2CO3 in DMF) + Alkyl Halide (R-X) SM->Cond1 Cond2 Pathway B: Weak Acid (Aldehyde + NaBH(OAc)3) Reductive Amination SM->Cond2 Prod1 N1-Alkyl Pyrrole Derivative (Major Product A) Cond1->Prod1 Prod2 C2-Exocyclic N-Alkyl Derivative (Major Product B) Cond2->Prod2

Divergent regioselective N-alkylation pathways for 2-amino-4-propyl-1H-pyrrole-3-carbonitrile.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions, demonstrating how the choice of reagents dictates the regiochemical outcome.

Table 1: Optimization of Regioselective N-Alkylation Conditions

EntryReagents / BaseSolventAlkylating AgentTemp (°C)Time (h)N1 Yield (%)N2 Yield (%)
1NaH (1.2 eq)DMFBenzyl bromide0 to RT488 < 2
2Cs

CO

(1.5 eq)
MeCNMethyl iodide601282 4
3K

CO

(2.0 eq)
AcetoneEthyl bromideReflux166510
4PhCHO, NaBH(OAc)

DCE / AcOH(Reductive)RT24078
5MeCHO, NaBH

CN
MeOH / AcOH(Reductive)RT18072

Note: Yields represent isolated, chromatographically pure products. Reactions were performed on a 5.0 mmol scale.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Deprotonation/S 2)

This protocol utilizes sodium hydride to generate the pyrrolide anion, ensuring rapid and selective N1-alkylation[1].

Materials:

  • 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (1.0 eq, 5.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 6.0 mmol)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq, 5.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add NaH (60% dispersion) to the flask.

  • Washing (Optional but recommended): Wash the NaH with anhydrous hexane (2 x 5 mL) under nitrogen to remove the mineral oil. Decant the hexane carefully.

  • Solvent Addition: Suspend the washed NaH in anhydrous DMF (10 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation (Self-Validation Step): Dissolve the starting pyrrole (5.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Observe for hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases, validating complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexane:EtOAc, 3:1). The N1-alkylated product will appear as a higher-Rf spot compared to the starting material.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH

    
    Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL) to remove DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Regioselective N2-Alkylation (Reductive Amination)

This protocol bypasses the Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2 limitation of the deactivated C2-amine by utilizing an imine-reduction cascade.

Materials:

  • 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (1.0 eq, 5.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.2 eq, 6.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq, 7.5 mmol)
    
  • Glacial Acetic Acid (AcOH) (1.0 eq, 5.0 mmol)

  • 1,2-Dichloroethane (DCE) (25 mL)

Step-by-Step Methodology:

  • Imine Formation (Self-Validation Step): In a dry 50 mL round-bottom flask, dissolve the pyrrole (5.0 mmol) and the aldehyde (6.0 mmol) in DCE (25 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir the mixture at RT for 2 hours before adding the reducing agent. This pre-stirring is critical to prevent the premature reduction of the unreacted aldehyde to an alcohol.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)

    
     (1.5 eq) portion-wise over 10 minutes to manage mild exothermicity.
    
  • Reaction: Allow the mixture to warm to RT and stir for 18–24 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO

    
     (20 mL) slowly until gas evolution ceases and the pH is slightly basic (~pH 8).
    
  • Extraction: Extract the mixture with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify the crude residue by silica gel chromatography (Hexane:EtOAc gradient) to isolate the N2-alkylated derivative.

Analytical Validation & Troubleshooting

To definitively confirm the regiochemistry of your isolated product, utilize 1D NMR spectroscopy:

  • Confirming N1-Alkylation: In the

    
    H NMR spectrum, the broad, highly deshielded pyrrole N-H singlet (typically found between 11.0–12.0 ppm in DMSO-
    
    
    
    ) will completely disappear. The exocyclic -NH
    
    
    protons will remain visible as a broad singlet around 5.5–6.5 ppm[1].
  • Confirming N2-Alkylation: The pyrrole N-H peak (~11.5 ppm) will remain intact. The exocyclic amine signal will integrate for only one proton (if mono-alkylated) and will couple with the newly introduced alkyl chain protons (e.g., forming a triplet if adjacent to a -CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    - group).
    
  • Troubleshooting Dialkylation: If dialkylation at N2 occurs during reductive amination, reduce the equivalents of aldehyde to 0.95 and monitor the reaction strictly by LC-MS.

References

  • Tun-Cheng Chien, Eric A. Meade, Jack M. Hinkley, and Leroy B. Townsend. "Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines." Organic Letters, 2004.[Link]

  • Mengxin Xia, Ziad Moussa, Zaher M.A. Judeh. "Acetic Acid-Catalyzed Selective Synthesis of N-Substituted 2-Amino-3-Cyanopyrroles via a Three-Component Reaction Between Carbohydrates, Primary Amines and Malononitrile." Asian Journal of Organic Chemistry, 2022.[Link]

  • A. M. Salaheldin, T. A. Abdallah, A. Radwan, H. M. Hassaneen. "New Pyrrole and Pyrrolo[2,3-d]pyrimidine Derivatives of Potential Antioxidant Activity." Collection of Czechoslovak Chemical Communications, 2010. [Link]

Sources

Application Note: Strategic Synthesis of 9-Deazapurines (Pyrrolo[3,2-d]pyrimidines)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Deazapurines (pyrrolo[3,2-d]pyrimidines) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of purine nucleosides. They exhibit potent biological activities, acting as inhibitors of Purine Nucleoside Phosphorylase (PNP), kinases (e.g., JAK, Src), and viral polymerases.

This Application Note provides a rigorous technical guide for the synthesis of 9-deazapurines. Crucially, it addresses a common regiochemical misconception: while 2-amino-pyrrole-3-carbonitriles are often cited in general pyrrole syntheses, they cyclize to form 7-deazapurines (pyrrolo[2,3-d]pyrimidines). The synthesis of 9-deazapurines strictly requires 3-amino-pyrrole-2-carbonitriles (or 3-amino-pyrrole-4-carbonitriles) as the starting scaffold. This guide details the correct precursor selection, cyclization protocols, and optimization strategies to ensure high-yield production of the 9-deaza pharmacophore.

Scientific Foundation & Regiochemistry

The Regiochemical Divergence

The construction of the pyrimidine ring onto the pyrrole core relies on the condensation of an amino group and an adjacent nitrile (or ester) functionality. The position of the amino group on the pyrrole ring dictates the final fused system.

  • Path A (7-Deazapurines): Starting from 2-amino-3-cyanopyrrole , cyclization yields the pyrrolo[2,3-d]pyrimidine system (isosteric to Adenosine/Tubercidin).

  • Path B (9-Deazapurines): Starting from 3-amino-2-cyanopyrrole , cyclization yields the pyrrolo[3,2-d]pyrimidine system (isosteric to 9-Deazaguanine/Forodesine).

Failure to distinguish these isomers results in the synthesis of the wrong regioisomer.

Mechanistic Pathway

The synthesis typically involves the formation of an amidine intermediate followed by intramolecular nucleophilic attack of the ring nitrogen (or amino group) onto the nitrile, driven by base catalysis.

Key Reaction Steps:

  • Amidine Formation: Reaction of the exocyclic amine with a one-carbon electrophile (Formamidine acetate, Triethyl orthoformate).

  • Cyclization: Intramolecular nucleophilic attack of the pyrrole nitrogen (or the amidine nitrogen) onto the nitrile carbon.

  • Aromatization: Dimroth rearrangement (in some conditions) or tautomerization to form the stable aromatic system.

Visualizing the Synthetic Logic

Regiochemistry cluster_0 Precursor Selection (Critical Step) cluster_1 cluster_2 Target Scaffold P1 2-Amino-pyrrole-3-carbonitrile R1 Formamidine Acetate (EtOH, Reflux) P1->R1 P2 3-Amino-pyrrole-2-carbonitrile P2->R1 T1 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) R1->T1 Path A (Isomer 1) T2 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine) R1->T2 Path B (Isomer 2 - Target)

Caption: Divergent synthesis pathways. 9-Deazapurines (Blue) are exclusively accessible from the 3-amino pyrrole precursor (Green).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-9-deazapurine

Target: 4-Aminopyrrolo[3,2-d]pyrimidine Mechanism: Direct cyclization using formamidine acetate. This method is preferred for its operational simplicity and "one-pot" nature relative to the cyclization step.

Reagents & Materials
  • Precursor: 3-Amino-1H-pyrrole-2-carbonitrile (1.0 equiv)

  • Cyclizing Agent: Formamidine acetate (1.5 - 2.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH) - Anhydrous

  • Catalyst (Optional): Glacial acetic acid (cat.)

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1H-pyrrole-2-carbonitrile (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add Formamidine acetate (2.0 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C for EtOH) under an inert atmosphere (Nitrogen or Argon).

    • Expert Tip: If conversion is slow after 4 hours, switch solvent to n-Butanol and increase temperature to 110°C.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (lower Rf) should disappear, and a fluorescent product spot (higher Rf) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product often precipitates directly from the cool solution.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl ether (2 x 5 mL).

  • Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Yield Expectation: 65-85%

Protocol B: Synthesis of 9-Deazahypoxanthine (4-Oxo derivative)

Target: 3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Application: Precursor for Forodesine and other PNP inhibitors.

Reagents & Materials
  • Precursor: 3-Amino-1H-pyrrole-2-carbonitrile (1.0 equiv)

  • Reagent 1: Triethyl orthoformate (Excess/Solvent) or Formic Acid (85%)

  • Reagent 2: Ammonia (7N in MeOH) or Ammonium Acetate

Step-by-Step Methodology
  • Imidate Formation:

    • Suspend the 3-aminopyrrole precursor (1.0 mmol) in Triethyl orthoformate (5 mL).

    • Add a catalytic amount of Acetic Anhydride (0.1 mL).

    • Reflux for 2-4 hours until the starting amine is consumed (monitored by TLC).

    • Evaporate volatiles to yield the intermediate ethyl N-(2-cyanopyrrol-3-yl)formimidate .

  • Cyclization:

    • Redissolve the intermediate in Methanolic Ammonia (7N, 10 mL).

    • Seal in a pressure tube or stir in a stoppered flask at room temperature for 12-24 hours.

    • Alternative: For the 4-oxo product specifically, refluxing the starting material in Formic Acid (85%) typically yields the pyrimidinone directly via hydrolysis of the intermediate nitrile/amidine.

  • Isolation:

    • Concentrate the mixture.

    • Triturate the solid with water to remove inorganic salts.

    • Recrystallize from DMF/Water or EtOH.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent significantly impacts reaction rate and purity.

SolventBoiling PointReaction RateSolubilityRecommended For
Ethanol 78°CModerateGoodStandard Formamidine Acetate cyclizations
n-Butanol 118°CFastExcellentSterically hindered substrates
DMF 153°CVery FastHighPoorly soluble precursors (Requires aqueous workup)
2-Methoxyethanol 124°CFastGoodScale-up processes
Expert Tips
  • Regiochemical Verification: Always verify the structure using HMBC NMR. In 9-deazapurines, the C2 proton (pyrimidine ring) should show a correlation to the pyrrole nitrogen (N1). In 7-deazapurines, the correlation pattern differs due to the N-position.

  • Handling Formamidine Acetate: This reagent is hygroscopic.[1] Ensure it is dry before use; moisture can hydrolyze the intermediate amidine back to the amine or form unwanted formyl derivatives.

  • Substituent Tolerance: Electron-withdrawing groups (EWGs) on the pyrrole ring (e.g., -COOEt at C4) generally facilitate the nucleophilic attack of the amine, accelerating cyclization. Electron-donating groups (EDGs) may require higher temperatures (n-Butanol reflux).

Workflow Decision Tree

Workflow Start Start: 3-Amino-pyrrole-2-carbonitrile Decision1 Desired C4 Substituent? Start->Decision1 PathAmino 4-Amino (Adenine Analog) Decision1->PathAmino Amino (-NH2) PathOxo 4-Oxo (Hypoxanthine Analog) Decision1->PathOxo Oxo (=O) ProcessA Reflux with Formamidine Acetate (EtOH, 80°C) PathAmino->ProcessA Standard Route ProcessB 1. Triethyl Orthoformate 2. Methanolic Ammonia PathAmino->ProcessB Alternative ProcessC Reflux in Formic Acid (Hydrolysis) PathOxo->ProcessC Direct Route ProcessB->PathOxo If aqueous workup used

Caption: Decision matrix for selecting the appropriate cyclization protocol based on the desired 9-deazapurine functionality.

References

  • Synthesis of 9-Deazaguanine Derivatives: Hikishima, S., et al. (2010). "Structural-based design and synthesis of novel 9-deazaguanine derivatives...". Bioorganic & Medicinal Chemistry, 18(6), 2275-2284.

  • Synthesis of Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): Furneaux, R. H., & Tyler, P. C. (1999). "Improved Syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines". The Journal of Organic Chemistry, 64(22), 8411-8412.

  • Regiochemistry of Aminopyrrole Cyclizations: Al-Said, M. S., et al. (2008). "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives". Arkivoc, (xiv), 180-190.

  • PNP Inhibitor Development (Forodesine): Evans, G. B., et al. (2018). "Synthesis of second-generation transition state analogues of human purine nucleoside phosphorylase". Journal of Medicinal Chemistry.

  • General Review of Deazapurine Synthesis: Seela, F., & Peng, X. (2006).[2] "7-Deazapurine nucleosides and oligonucleotides". Current Protocols in Nucleic Acid Chemistry.

Sources

Application Note: One-Pot Multicomponent Synthesis of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-3-carbonitrile derivatives are highly privileged scaffolds in modern drug discovery, serving as critical pharmacophores for COX-2 selective NSAIDs, antituberculosis agents, and kinase inhibitors [1]. Traditional syntheses of highly substituted pyrroles often suffer from multi-step inefficiencies, harsh conditions, and low atom economy. This application note details a highly efficient, one-pot multicomponent reaction (MCR) for the synthesis of 2-amino-4-propyl-1H-pyrrole-3-carbonitrile using 1-hydroxy-2-pentanone, malononitrile, and ammonium acetate.

Designed for researchers and drug development professionals, this guide provides a self-validating protocol grounded in mechanistic causality, ensuring high yields and reproducible scale-up.

Scientific Rationale & Mechanistic Causality

The synthesis leverages the unique reactivity of α-hydroxyketones in a tandem Knoevenagel condensation/amination/cyclization sequence [2].

  • Reagent Architecture : 1-Hydroxy-2-pentanone provides the C4-propyl and C5-unsubstituted backbone of the target pyrrole[3]. Malononitrile acts as the C2–C3 source, contributing both the cyano and amino functionalities.

  • The Dual Role of Ammonium Acetate : Ammonium acetate (NH₄OAc) is selected over basic amines because it serves a dual purpose. First, the acetate ion acts as a mild, buffering basic catalyst to facilitate the initial Knoevenagel condensation without inducing the unwanted dimerization of malononitrile. Second, it thermally decomposes to provide the in situ ammonia required for the amination of the intermediate.

  • Mechanistic Pathway : The reaction initiates with the base-catalyzed Knoevenagel condensation of malononitrile with the C2-carbonyl group of 1-hydroxy-2-pentanone. The resulting alkylidenemalononitrile intermediate undergoes nucleophilic attack by ammonia at the primary hydroxyl-bearing carbon (C1), displacing water. Intramolecular nucleophilic attack of the resulting amine onto the adjacent nitrile group closes the ring. The thermodynamic sink of aromatization drives rapid tautomerization to yield the stable 2-amino-4-propyl-1H-pyrrole-3-carbonitrile[1][4].

Reaction Workflow & Pathway Visualization

SynthesisWorkflow N1 Step 1: Reagent Mixing 1-Hydroxy-2-pentanone + Malononitrile N2 Step 2: Catalyst Addition Ammonium Acetate (NH₄OAc) N1->N2 Ethanol, RT N3 Step 3: Knoevenagel Condensation Formation of Alkylidenemalononitrile N2->N3 Reflux (78°C) N4 Step 4: Amination & Cyclization Hydroxyl Displacement & Ring Closure N3->N4 In situ NH₃ generation N5 Step 5: Isolation & Purification Precipitation in H₂O & Recrystallization N4->N5 Cooling & Ice Water N6 Final Target Product 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile N5->N6 Vacuum Filtration

Figure 1: Workflow and mechanistic pathway for the one-pot synthesis of the target pyrrole.

Materials and Stoichiometry

Table 1: Reagent Quantities (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
1-Hydroxy-2-pentanone 102.131.01.02 gCarbon backbone source (C4, C5)
Malononitrile 66.061.00.66 gC2, C3, Nitrile, and Amino source
Ammonium Acetate 77.081.51.15 gNitrogen source & buffering catalyst
Absolute Ethanol 46.07Solvent20 mLSolvation & proton transfer medium

Optimization of Reaction Conditions

To establish a robust protocol, various solvent and temperature parameters were evaluated. Ethanol at reflux was selected as it perfectly balances reactant solubility and product precipitation, simplifying downstream isolation without the need for column chromatography.

Table 2: Condition Optimization & Yield Data

SolventTemperature (°C)Time (h)Yield (%)Causality & Observation
Water100 (Reflux)6.045%Poor solubility of the Knoevenagel intermediate.
Acetic Acid803.068%Good yield, but requires complex neutralization during workup.
Ethanol 78 (Reflux) 2.5 82% Optimal solubility; allows direct precipitation upon aqueous quenching.
Solvent-Free120 (Microwave)0.2588%Highest efficiency, but requires specialized microwave reactors.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded to ensure real-time verification of reaction progress.

Phase 1: Reaction Assembly
  • Preparation : To a oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-2-pentanone (1.02 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

  • Solvation : Suspend the reactants in 20 mL of absolute ethanol. Stir at room temperature for 5 minutes until a homogenous solution is achieved.

  • Catalyst/Amine Addition : Add ammonium acetate (1.15 g, 15.0 mmol) in a single portion.

    • Causality: A 1.5x stoichiometric excess ensures complete amination and prevents the accumulation of the uncyclized Knoevenagel intermediate, driving the equilibrium toward the final aromatic product.

Phase 2: Execution and In-Process Monitoring
  • Heating : Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) using an oil bath or aluminum heating block.

  • TLC Validation : After 90 minutes, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Self-Validation Check: 1-hydroxy-2-pentanone is UV-inactive but stains strongly with KMnO₄. The target pyrrole is highly UV-active (dark spot at 254 nm) and exhibits a lower

      
       value than malononitrile due to the polar -NH₂ and -CN groups. Continue refluxing until the KMnO₄-active starting material spot completely disappears (typically 2.5 hours).
      
Phase 3: Isolation and Purification
  • Precipitation : Remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 50 mL of vigorously stirred crushed ice/water.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic pyrrole out of solution, while unreacted ammonium acetate and trace malononitrile remain dissolved in the aqueous phase.

  • Filtration : Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual salts.

  • Recrystallization : Dissolve the crude solid in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting purified crystals and dry under high vacuum at 40 °C for 12 hours.

Analytical Characterization

Verify the structural integrity of the synthesized 2-amino-4-propyl-1H-pyrrole-3-carbonitrile using the following expected analytical profile [4]:

  • Appearance : Pale yellow to off-white crystalline solid.

  • IR (KBr, ν_max) : ~3400, 3320 (NH₂, NH stretch), 2215 (C≡N stretch), 1620 (C=C aromatic) cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, pyrrole-NH), 6.45 (s, 1H, pyrrole-H5), 5.80 (s, 2H, -NH₂), 2.40 (t, 2H, -CH₂- of propyl), 1.55 (m, 2H, -CH₂- of propyl), 0.90 (t, 3H, -CH₃).

References

  • Title : A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source : Molecules (MDPI) URL :[Link]

  • Title : Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines Source : PubMed Central (NIH) URL :[Link]

  • Title : 1-Hydroxy-2-pentanone | C5H10O2 (CID 522131) Source : PubChem (NIH) URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Oxidation of 2-Amino-Pyrrole Derivatives During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the oxidative degradation of 2-amino-pyrrole derivatives during reaction workup. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to design robust and reproducible workup protocols.

The Challenge: Understanding the Instability of 2-Amino-Pyrroles

The 2-amino-pyrrole moiety is a valuable scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] However, the very electronic properties that make this heterocycle interesting also render it highly susceptible to degradation. The pyrrole ring is an electron-rich aromatic system, and the addition of an amino group at the C2 position significantly increases this electron density through resonance. This makes the molecule highly prone to oxidation, especially upon exposure to atmospheric oxygen, leading to the formation of colored impurities, oligomers, and often, intractable "pyrrole black" polymers.[3] This guide will equip you with the necessary strategies to mitigate these unwanted side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction solution is clear, but it turns dark brown or black immediately upon starting the aqueous workup. What is happening and how can I prevent it?

Probable Cause: This is the classic sign of rapid, air-induced oxidation of your electron-rich 2-amino-pyrrole derivative. When you transfer the reaction mixture to a separatory funnel and add aqueous solutions, you are dramatically increasing the material's exposure to atmospheric oxygen dissolved in your solvents and present in the headspace of your glassware.

Solution: Implement a Rigorous Inert Atmosphere Workup.

The most effective way to prevent oxidation is to completely exclude oxygen from the system during the entire workup process. This requires the use of air-free techniques, typically involving a Schlenk line or a glovebox.[4][5]

Experimental Protocol: Inert Atmosphere Aqueous Workup

  • Prepare for the Workup:

    • Before quenching your reaction, ensure you have all necessary glassware (separatory funnel, flasks for collecting layers) oven-dried and cooled under a positive pressure of an inert gas (Argon is preferred for its density, but Nitrogen is also widely used).[6][7]

    • Equip the separatory funnel with a gas inlet adapter.

  • Degas All Solvents:

    • Crucially, all solvents used for the workup (e.g., ethyl acetate, dichloromethane, brine, deionized water) must be thoroughly degassed to remove dissolved oxygen. The "Freeze-Pump-Thaw" method is the most effective, though sparging is often sufficient for many applications.[8][9][10] (See detailed protocols below).

  • Quench and Transfer Under Inert Gas:

    • Cool the reaction mixture to the appropriate temperature.

    • While maintaining a positive pressure of inert gas on your reaction flask, quench the reaction by slowly adding the degassed quenching solution via cannula or a gas-tight syringe.

    • Transfer the entire quenched reaction mixture to the prepared separatory funnel via a cannula, ensuring a gentle positive flow of inert gas into the receiving funnel.

  • Perform Extraction:

    • Stopper the funnel and shake gently to mix the layers. Periodically vent the funnel into the inert gas line via the gas adapter, not into the open air. This prevents air from being drawn back into the funnel.

  • Separate and Dry:

    • Drain the separated layers into flasks that are already under an inert atmosphere.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) in a flask under inert gas.

    • Filter the solution (if necessary) using a Schlenk filter stick or by cannulating the solution away from the drying agent.

  • Concentrate:

    • Remove the solvent using a rotary evaporator equipped with a gas inlet on the vacuum adapter, allowing you to break the vacuum with inert gas instead of air.

This entire process is designed to prevent your sensitive compound from ever coming into contact with atmospheric oxygen.

Q2: I'm using a Schlenk line and degassed solvents, but my yields are still inconsistent and I see some color formation. What are the hidden sources of oxygen?

Probable Cause: Even with careful technique, trace amounts of oxygen can compromise sensitive reactions. The most likely culprits are inadequately degassed solvents or minor leaks in your apparatus.

Solution: Refine Your Degassing Technique and System Integrity.

Not all degassing methods are created equal. For extremely sensitive compounds, the choice of method is critical.

  • Evaluate Your Degassing Method: While sparging (bubbling inert gas through the solvent) is fast, it may not remove all dissolved oxygen.[11] The "Freeze-Pump-Thaw" method is considered the gold standard for complete oxygen removal.[8][10]

  • Check for Leaks: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check that septa are fresh and not punctured excessively. A tiny leak can continuously introduce oxygen over the course of a multi-hour workup.

  • Inert Gas Purity: Use high-purity (99.998% or higher) inert gas. If your house nitrogen line is of questionable quality, use a dedicated cylinder with a high-quality regulator.

Technique Effectiveness Time Required Equipment Needed Best For
Freeze-Pump-Thaw Excellent (Most Complete Removal)30-60 min for 3 cyclesSchlenk Flask, Liquid N₂, Vacuum PumpHighly air-sensitive compounds, organometallic reactions[5][8]
Sparging (Bubbling) Good to Very Good15-30 minInert Gas Source, Long Needle/Sparging TubeGeneral purpose, most common applications[9][11]
Sonication under Vacuum Moderate5-10 minSchlenk Flask, Sonicator, Vacuum SourceQuick degassing for less sensitive applications[8]
Q3: Are there any chemical additives or workup modifications that can help stabilize my 2-amino-pyrrole derivative?

Probable Cause: In some cases, physical exclusion of oxygen is difficult to maintain perfectly, or the compound is so sensitive that even trace oxygen is detrimental.

Solution: Employ Chemical Stabilization Strategies.

  • Use of Antioxidants: While many pyrrole derivatives are themselves studied for their antioxidant properties[12][13], a sacrificial antioxidant can be added during workup.

    • Aqueous Layer: Adding a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to the aqueous extraction solutions can scavenge dissolved oxygen.

    • Organic Layer: A hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) can sometimes be added in catalytic amounts to the organic phase, though compatibility with your final purification must be considered.

  • pH Control: The reactivity of the pyrrole ring is highly dependent on the electronic nature of its substituents.

    • The lone pair of the 2-amino group contributes significantly to the ring's high electron density. During aqueous extraction, consider using a weakly acidic buffer (e.g., pH 5-6). Protonating the exocyclic amine to form an ammonium salt will temporarily make it an electron-withdrawing group, which deactivates the ring towards oxidation. The free base can be regenerated in a subsequent step, just before final isolation or chromatography, by washing with a mild base like saturated sodium bicarbonate.[14]

Visual Workflow: Inert Atmosphere Workup

The following diagram illustrates the key decision points and workflow for performing an aqueous workup while rigorously excluding atmospheric oxygen.

InertWorkup start Reaction Complete prep Prepare System: - Oven-dry glassware - Degas all solvents - Purge system with inert gas start->prep Before Workup quench Quench Reaction (Under Inert Gas Flow) prep->quench transfer Cannula Transfer to Separatory Funnel quench->transfer extract Aqueous Extraction (Vent to inert gas line) transfer->extract separate Separate Layers into Inerted Flasks extract->separate dry Dry Organic Layer (Anhydrous Na2SO4) separate->dry filter Filter or Cannula Transfer (If necessary) dry->filter concentrate Concentrate via Rotary Evaporator (Break vacuum with inert gas) filter->concentrate product Purified Product concentrate->product

Caption: Workflow for an inert atmosphere aqueous workup.

Frequently Asked Questions (FAQs)
  • Q: Which inert gas is better, Argon or Nitrogen?

    • A: For most applications, nitrogen is sufficient and more economical. However, argon is about 1.4 times denser than air, so it can more effectively displace air from glassware.[7] It is also more inert than nitrogen, which can react with lithium metal to form lithium nitride. For workups involving organolithium reagents, argon is the preferred choice.

  • Q: Can I just add an antioxidant to my reaction mixture from the start?

    • A: This is generally not recommended unless you have specifically tested it. An antioxidant is often a reducing agent and could interfere with your reaction reagents or catalysts, leading to undesired side products or complete reaction failure. It is safer to add it at the beginning of the workup, after the primary reaction is complete.

  • Q: How should I store my purified 2-amino-pyrrole derivative?

    • A: For long-term storage, the compound should be stored as a solid if possible, under an inert atmosphere (argon is best), in a freezer (-20 °C or colder), and protected from light.[4] Storing in solution is generally not advised, as dissolved trace impurities can promote degradation over time.

  • Q: Could using a protecting group strategy prevent this problem entirely?

    • A: Yes, this is an excellent and often necessary strategy for multi-step syntheses. By protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., sulfonyl) or the exocyclic amine as a carbamate (e.g., Boc), you can significantly decrease the electron density of the ring, making it much more stable to handling and purification.[15][16][17] The protecting group can then be removed in a final step.

References
  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • Molecular Inorganic Chemistry, University of Wuppertal. (2008). Working with air and moisture sensitive compounds. [Link]

  • Karami, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • Karami, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. [Link]

  • Fadda, A. A., et al. (2014). A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. PubMed. [Link]

  • Ingold, K. U., et al. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry. [Link]

  • Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • MDPI. (2023). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics. [Link]

  • JoVE. (2015). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. [Link]

  • Reddit. (2023). Solvent degassing. [Link]

  • Anstey Research Lab, Davidson College. (2019). Sparging a Solvent. YouTube. [Link]

  • Lee, K. B., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. [Link]

  • Wikipedia. Protecting group. [Link]

  • MacLeod, A. M., et al. (1990). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2009).
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Zhang, C., et al. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Chemical Research. [Link]

  • Garcı́a-Muñoz, S., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. [Link]

  • ResearchGate. (2004). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]

  • Dörr, A. A., & Lubell, W. D. (2012). Synthesis of protected 2-pyrrolylalanine for peptide chemistry and examination of its influence on prolyl amide isomer equilibrium. PubMed. [Link]

  • ResearchGate. (2016). Synthesis of New 2-Aminopyrrole Derivatives by Reaction of Furan-2,3-diones 3-Acylhydrazones with CH-Nucleophiles. [Link]

  • Garcı́a-Muñoz, S., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC. [Link]

  • Chernyak, N., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. PMC. [Link]

  • Acar, Ç., et al. (2019). Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives. ACG Publications. [Link]

  • Google Patents. (2006).
  • Zamora, R., et al. (2001). Linoleic acid oxidation in the presence of amino compounds produces pyrroles by carbonyl amine reactions. PubMed. [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Semantic Scholar. [Link]

  • D'Antonio, J., et al. (2012). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. [Link]

  • IDEALS, University of Illinois. (2013). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. [Link]

  • MDPI. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [Link]

  • IDEALS, University of Illinois. (2013). Synthesis and stabilization of selected heterocyclic aroma compounds. [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [Link]

Sources

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for addressing solubility challenges with 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile. This document provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome the aqueous solubility limitations of this and structurally similar compounds. Given that approximately 70-90% of new chemical entities in the development pipeline exhibit poor water solubility, mastering these techniques is critical for successful experimental outcomes and formulation development.[1][2][3]

This guide is structured to provide not just protocols, but the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule - A Physicochemical Approach

Before attempting to enhance the solubility of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, it is crucial to understand its inherent physicochemical properties. The structure, featuring a pyrrole ring, an amino group, a nitrile group, and a propyl chain, presents a classic case of a molecule with mixed polarity, which often leads to poor aqueous solubility.

  • Pyrrole Ring and Propyl Chain: The aromatic pyrrole ring and the three-carbon propyl group are largely non-polar and hydrophobic. These components contribute significantly to the low affinity of the molecule for water.

  • Amino (-NH2) and Nitrile (-CN) Groups: The amino and nitrile groups are polar and capable of hydrogen bonding.[4][5] While these groups increase the polarity of the molecule, their influence may not be sufficient to overcome the hydrophobicity of the rest of the structure. The amino group also introduces a pH-dependent ionization potential.

The interplay of these structural features results in a compound that is likely to be what is often termed a "brick dust" molecule—highly crystalline and poorly soluble in both aqueous and some organic solvents.[3]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile and provides actionable troubleshooting steps.

Q1: My compound is not dissolving in water or buffer at the desired concentration. What is the first thing I should try?

A1: The first and most straightforward approach is to assess the impact of pH on solubility. The 2-amino group on the pyrrole ring is basic and can be protonated at acidic pH to form a more soluble salt.

Troubleshooting Steps:

  • Determine the pKa: If the pKa of the amino group is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration.

  • pH Adjustment: Attempt to dissolve the compound in a series of buffers with pH values ranging from 2 to 7. According to the Henderson-Hasselbalch equation, the solubility of a basic compound increases as the pH of the solution drops below its pKa.[6]

  • Experimental Protocol:

    • Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels (e.g., 2.0, 4.0, 6.0, 7.4).

    • Add a known excess amount of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Q2: Adjusting the pH helped, but the solubility is still insufficient. What's the next logical step?

A2: The use of co-solvents is a widely adopted strategy to increase the solubility of poorly water-soluble compounds.[7][8][9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[10][11]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Troubleshooting Steps:

  • Co-solvent Screening: Screen a panel of co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v in water or buffer).

  • Consider Toxicity: For biological experiments, select co-solvents with low toxicity profiles. DMSO is a powerful solvent but can have significant biological effects. Ethanol and PG are often preferred for in vitro and in vivo studies.[10]

  • Experimental Protocol:

    • Prepare stock solutions of your compound in 100% of each selected co-solvent.

    • Create a series of aqueous solutions with varying percentages of the co-solvent.

    • Add a small volume of the compound's stock solution to the aqueous co-solvent mixtures and observe for precipitation.

    • Determine the maximum solubility in each co-solvent mixture using the equilibrium solubility method described in A1.

Co-solventConcentration (% v/v)Expected Solubility Increase (Hypothetical)
Ethanol10%5-10 fold
Propylene Glycol10%10-20 fold
PEG 40020%20-50 fold
DMSO5%>100 fold
Q3: I am concerned about the biological effects of organic co-solvents. Are there alternative formulation strategies?

A3: Yes, complexation with cyclodextrins is an excellent alternative that avoids the use of organic solvents. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly water-soluble molecules, like 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, forming an inclusion complex that has significantly higher aqueous solubility.[14][15][16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Troubleshooting Steps:

  • Cyclodextrin Selection: HP-β-CD and SBE-β-CD are generally preferred due to their higher water solubility and lower toxicity compared to β-CD.[17]

  • Phase Solubility Studies: Conduct a phase solubility study to determine the type of complex formed and the stability constant. This involves measuring the solubility of your compound in aqueous solutions with increasing concentrations of the cyclodextrin.

  • Experimental Protocol (Kneading Method for Complex Preparation):

    • Weigh out the 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).

    • Place the mixture in a mortar and add a small amount of a water/alcohol mixture to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid in an oven or under vacuum.

    • Test the solubility of the dried complex in water.

Q4: My application requires a solid dosage form. How can I improve the dissolution rate of the solid compound?

A4: For solid formulations, enhancing the dissolution rate is key. Solid dispersion is a powerful technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[18][19][20] This can be achieved by methods like solvent evaporation or fusion (melt).[2][21] The goal is to reduce the particle size of the drug to a molecular level and improve its wettability, leading to a faster dissolution rate.[19][20]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEG 6000, PEG 8000)

  • Hydroxypropyl Methylcellulose (HPMC)

Troubleshooting Steps:

  • Carrier Selection: The choice of carrier depends on the physicochemical properties of your compound, such as its melting point and solubility in organic solvents.

  • Method Selection:

    • Solvent Evaporation: Suitable for heat-sensitive compounds. Both the drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[20]

    • Fusion (Melt) Method: The drug and carrier are melted together at high temperatures and then rapidly cooled. This method is not suitable for thermolabile compounds.[19]

  • Experimental Protocol (Solvent Evaporation):

    • Dissolve 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile and a selected carrier (e.g., PVP K30) in a suitable volatile solvent (e.g., methanol, ethanol).

    • Evaporate the solvent using a rotary evaporator.

    • Collect the resulting solid film and dry it further under vacuum.

    • Pulverize the solid dispersion and pass it through a sieve to obtain a uniform powder.

    • Perform dissolution testing on the prepared solid dispersion and compare it to the pure drug.

Section 3: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the solubility issues of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile.

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility ph_adjustment Step 1: pH Adjustment (Targeting the 2-amino group) start->ph_adjustment ph_success Sufficient Solubility Achieved? ph_adjustment->ph_success cosolvents Step 2: Co-solvent Screening (e.g., EtOH, PG, PEG 400, DMSO) ph_success->cosolvents No end_success End: Optimized Formulation ph_success->end_success Yes cosolvents_success Sufficient Solubility Achieved? cosolvents->cosolvents_success cyclodextrins Step 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) cosolvents_success->cyclodextrins No cosolvents_success->end_success Yes cyclodextrins_success Sufficient Solubility Achieved? cyclodextrins->cyclodextrins_success solid_dispersion Step 4: Solid Dispersion (For solid dosage forms) cyclodextrins_success->solid_dispersion No cyclodextrins_success->end_success Yes solid_dispersion->end_success end_further End: Further Formulation Strategies Needed

Caption: A step-by-step decision tree for enhancing the solubility of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile.

Section 4: Summary and Further Considerations

Successfully solubilizing 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile in an aqueous medium requires a systematic and multi-faceted approach. It is recommended to start with the simplest methods, such as pH adjustment, before moving on to more complex formulation strategies like the use of co-solvents, cyclodextrins, or solid dispersions. Each of these techniques has its own advantages and disadvantages, and the optimal choice will depend on the specific requirements of your experiment or final product.

For more advanced challenges, other techniques such as particle size reduction (micronization or nanosizing), the use of surfactants, or lipid-based formulations can also be explored.[1][22][23] It is always advisable to characterize the resulting formulation for stability and to ensure that the chosen excipients are compatible with your intended application.

References
  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. Available from: [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • Wikipedia. Cosolvent - Wikipedia. Available from: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • ResearchGate. Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • PharmTech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Jetir.org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Available from: [Link]

  • CD Bioparticles. Cyclodextrin Inclusion Compounds. Available from: [Link]

  • American Pharmaceutical Review. How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Available from: [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ChemSynthesis. 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available from: [Link]

  • ResearchGate. Synthesis of Water-Soluble α-Aminopyrroles, 1-(2-Amino-1H-pyrrol-3-yl)pyridinium Chlorides | Request PDF. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • PubChem. 2-Aminopyridine. Available from: [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • Canadian Science Publishing. PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Available from: [Link]

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. Available from: [Link]

  • PubChem. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • The Pharma Journal. A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Royal Society of Chemistry. 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium. Available from: [Link]

  • Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
  • National Center for Biotechnology Information. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Available from: [Link]

  • ACS Publications. Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Available from: [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • Royal Society of Chemistry. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available from: [Link]

  • International Journal of Advanced Biological and Biomedical Research. Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. Available from: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

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Minimizing byproduct formation in 4-propyl-pyrrole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the synthesis of 4-propyl-1H-pyrrole-3-carbonitrile .

Note on Chemical Scope: This guide focuses on the Van Leusen Pyrrole Synthesis , which is the primary method for generating the 2,5-unsubstituted 3-cyano-4-alkylpyrrole core. If your target molecule contains a 2-amino group (common in HTS libraries), please refer to the "Variant" section in the FAQ, as that follows a different (Gewald/Knorr) mechanism.

Topic: Minimizing Byproduct Formation & Process Optimization Methodology: Van Leusen Reaction (TosMIC +


-unsaturated nitrile)

Part 1: Critical Troubleshooting (Q&A)

Q1: My reaction mixture solidifies or becomes viscous before the reaction is complete. What is happening?

Diagnosis: Polymerization of the Michael Acceptor. The precursor, 2-methylene-pentanenitrile (2-propylacrylonitrile), is an electron-deficient alkene highly prone to radical polymerization, especially in the concentrated conditions required for the Van Leusen reaction. Corrective Action:

  • In-Situ Generation: Do not isolate 2-methylene-pentanenitrile if possible. Generate it in situ via the Mannich reaction of pentanenitrile with formaldehyde/dimethylamine followed by elimination, or via Knoevenagel condensation, and react immediately with TosMIC.

  • Radical Scavenging: Add Hydroquinone or BHT (Butylated hydroxytoluene) (0.1–0.5 mol%) to the reaction mixture. These scavengers inhibit the radical propagation of the alkene without interfering with the anionic Van Leusen cycle.

  • Dilution Control: Perform the addition of the alkene to the TosMIC/Base mixture slowly (dropwise) to keep the instantaneous concentration of the monomer low.

Q2: I observe a persistent impurity at M+18 (Mass Spectrometry) and an IR stretch around 1680 cm⁻¹. Is this the product?

Diagnosis: Hydrolysis of the Nitrile to a Primary Amide. The nitrile group at the C3 position is activated by the adjacent pyrrole ring. Under the basic conditions (NaH or K₂CO₃) required to deprotonate TosMIC, trace water will attack the nitrile, converting it to 4-propyl-pyrrole-3-carboxamide . Corrective Action:

  • Strict Anhydrous Conditions: Use anhydrous DMSO or THF/t-BuOH. The water content must be <0.05%.

  • Base Selection: Switch from NaH/DMSO (highly basic, hygroscopic) to DBU/Isopropanol or t-BuOK/THF . While NaH is faster, DBU is milder and reduces the risk of nucleophilic attack on the nitrile.

  • Workup pH: Avoid acidic aqueous workups if possible; the imidate intermediate formed during hydrolysis is trapped by acid. Neutralize carefully with saturated NH₄Cl.

Q3: The yield is low (<40%), and I see unreacted TosMIC. Increasing temperature only creates tar.

Diagnosis: Retro-Aldol / Michael Reversibility or TosMIC Decomposition. The Michael addition of the TosMIC anion to the alkene is reversible. If the subsequent cyclization (5-endo-trig) is slow, the equilibrium shifts back, and the unstable alkene polymerizes or degrades. Corrective Action:

  • Counter-Ion Effect: Add Lithium salts (LiCl) if using THF. The Li⁺ cation coordinates with the sulfonyl group of TosMIC, stabilizing the intermediate anion and accelerating the irreversible cyclization step.

  • Temperature Ramp: Start the reaction at -10°C to 0°C for the addition phase (kinetic control), then slowly warm to 25°C for the cyclization/elimination phase. Do not heat above 40°C, as TosMIC decomposes to form isocyanates and tars.

Q4: I am detecting "dimeric" impurities (Mass ~2x Product).

Diagnosis: Double Michael Addition. Because the product (pyrrole) is electron-rich, it can potentially react with another equivalent of the electron-deficient alkene (2-methylene-pentanenitrile) if the alkene is present in large excess. Corrective Action:

  • Stoichiometry: Use a slight excess of TosMIC (1.1 equiv) relative to the alkene, rather than an excess of the alkene.

  • Order of Addition: Add the alkene to the Base/TosMIC mixture. This ensures the alkene is the limiting reagent at any moment, preventing it from reacting with the formed product.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 4-propyl-1H-pyrrole-3-carbonitrile with <5% amide byproduct.

Reagents
  • TosMIC (p-Toluenesulfonylmethyl isocyanide): 1.1 equiv.

  • 2-Methylene-pentanenitrile: 1.0 equiv (Freshly distilled or generated in situ).

  • Base: t-BuOK (Potassium tert-butoxide): 2.2 equiv.

  • Solvent: Anhydrous THF (Tetrahydrofuran) + DMSO (10:1 ratio).

  • Additive: BHT (trace).

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • TosMIC Solution: Dissolve TosMIC (1.1 equiv) in anhydrous THF/DMSO (10:1). Add trace BHT. Cool to -5°C .

  • Base Addition: Add t-BuOK (2.2 equiv) in portions. The solution will turn yellow/brown (formation of TosMIC anion). Stir for 15 minutes at -5°C.

  • Michael Addition: Add 2-methylene-pentanenitrile (1.0 equiv) dissolved in THF dropwise over 30 minutes. Crucial: Maintain temperature < 0°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm slowly to room temperature (20–25°C) over 2 hours. Monitor via TLC/LC-MS.

    • Checkpoint: The elimination of the p-toluenesulfinate group is the driving force. If the intermediate persists, heat gently to 35°C.

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of ice/water and saturated NH₄Cl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine (2x) to remove DMSO. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitrile is moderately polar.

Part 3: Mechanistic Pathway & Impurity Mapping

The following diagram illustrates the Van Leusen pathway and the specific divergence points where byproducts (Amide, Polymer) are formed.

VanLeusen_Pathway Start TosMIC + Base (Anion Formation) Michael_Adduct Intermediate: Michael Adduct (Anionic) Start->Michael_Adduct Nucleophilic Attack Oxazole BYPRODUCT: Oxazole Impurity Start->Oxazole Reaction with Aldehyde Impurities Alkene 2-Methylene-pentanenitrile (Michael Acceptor) Alkene->Michael_Adduct + Polymer BYPRODUCT: Poly(acrylonitrile) Tar Alkene->Polymer Radical Polymerization (High Conc/Heat) Cyclization 5-endo-trig Cyclization Michael_Adduct->Cyclization Equilibrium Elimination Elimination of Ts- Cyclization->Elimination - H+ Product TARGET: 4-propyl-1H-pyrrole-3-carbonitrile Elimination->Product - Ts- (Irreversible) Amide BYPRODUCT: Pyrrole-3-carboxamide Product->Amide Hydrolysis (H2O/Base)

Caption: Mechanistic flow of the Van Leusen synthesis showing the critical path to the target pyrrole and divergence points leading to polymerization and hydrolysis byproducts.

Part 4: Data Summary & Solvent Selection

Table 1: Solvent/Base Systems and Byproduct Profiles

SystemBase StrengthMain RiskYield PotentialRecommended For
NaH / DMSO Very HighPolymerization (Exotherm)High (60-75%)Small scale, experienced chemists
t-BuOK / THF HighIncomplete ReactionModerate (50-65%)General Purpose (Best Balance)
K₂CO₃ / MeOH ModerateNitrile Hydrolysis (Amide)Low (30-50%)Not recommended for nitriles
DBU / iPrOH ModerateSlow KineticsModerate (40-60%)Large scale (Safety)

Part 5: References

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to alpha,beta-unsaturated nitriles." Tetrahedron Letters, 13(52), 5337-5340.

  • Sisko, J., & Mellinger, M. (2000). "A One-Pot Synthesis of 1,4-Disubstituted Imidazoles and Pyrroles from TosMIC." Journal of Organic Chemistry, 65(5), 1516–1524.

  • Moskal, J., & van Leusen, A. M. (1986). "Synthesis of 3,4-Disubstituted Pyrroles from TosMIC and Michael Acceptors." Journal of Organic Chemistry, 51(22), 4131–4139.

  • PubChem Compound Summary. (2024). "4-Propyl-1H-pyrrole-3-carbonitrile."[2] National Center for Biotechnology Information.

Sources

Storage conditions to prevent degradation of 2-amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the proper storage, handling, and troubleshooting of 2-amino-1H-pyrrole-3-carbonitrile (CAS: 755753-61-8) to ensure its stability and integrity for research and development applications. The inherent reactivity of the aminopyrrole scaffold necessitates strict adherence to these protocols to prevent degradation, which can compromise experimental outcomes.

Section 1: Optimal Storage Conditions & Rationale

Proper storage is the most critical factor in maintaining the long-term stability of 2-amino-1H-pyrrole-3-carbonitrile. The following conditions are recommended based on the compound's chemical properties.

Q: What are the ideal long-term storage conditions for 2-amino-1H-pyrrole-3-carbonitrile?

A: For optimal stability, the compound must be stored under controlled conditions that mitigate its primary degradation pathways: oxidation, light-induced decomposition, and hydrolysis. The recommended parameters are summarized below.

ParameterRecommended ConditionRationale & Causality
Temperature 2°C to 8°CRefrigeration significantly slows the rate of potential polymerization and other degradation reactions. It is a mandatory requirement for this compound[1].
Atmosphere Inert Gas (Argon or Nitrogen)The electron-rich aminopyrrole ring is susceptible to oxidation from atmospheric oxygen. An inert atmosphere displaces oxygen, preventing oxidative degradation which often manifests as a color change.
Light Exposure In an amber or opaque vial, stored in the dark.Pyrrole-containing compounds can be light-sensitive, with UV exposure potentially catalyzing polymerization or decomposition[2].
Moisture Tightly sealed container in a dry environment[3].The compound should be protected from moisture to prevent potential hydrolysis of the nitrile group and to avoid clumping of the solid material[3]. A desiccator is recommended for storage within the refrigerator.

Section 2: Understanding Compound Stability & Degradation

Q: Why is 2-amino-1H-pyrrole-3-carbonitrile susceptible to degradation?

A: The stability of this molecule is a balance between the stabilizing effect of the electron-withdrawing cyano (-C≡N) group and the inherent reactivity of the aminopyrrole ring system. While the cyano group enhances stability compared to unsubstituted 2-aminopyrrole, the molecule remains vulnerable to several degradation mechanisms[4].

  • Oxidation: The amino (-NH2) group activates the pyrrole ring, making it electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often auto-catalytic and is accelerated by light and trace metal impurities, leading to the formation of colored oligomeric or polymeric byproducts.

  • Polymerization: Similar to simple pyrroles, this molecule can undergo polymerization, especially when exposed to light, heat, or acidic conditions[2]. This results in a dark, often insoluble material.

  • Hydrolysis: The nitrile group can undergo slow hydrolysis to the corresponding amide (2-amino-1H-pyrrole-3-carboxamide) and subsequently to the carboxylic acid, particularly if exposed to moisture in the presence of acidic or basic contaminants[5].

Below is a diagram illustrating the primary degradation vulnerabilities.

Degradation Pathways cluster_main 2-amino-1H-pyrrole-3-carbonitrile (Stable Form) cluster_triggers Degradation Triggers cluster_products Degradation Products Main C₅H₅N₃ Product1 Colored Polymers/ Oxidized Species Main->Product1 Oxidation & Polymerization Product2 Hydrolyzed Impurities (Amide, Carboxylic Acid) Main->Product2 Hydrolysis Trigger1 Oxygen (Air) + Light/Heat Trigger1->Product1 Trigger2 Moisture (H₂O) + Acid/Base Traces Trigger2->Product2

Caption: Primary degradation pathways for 2-amino-1H-pyrrole-3-carbonitrile.

Section 3: Troubleshooting Guide

This section addresses common issues observed by users and provides a logical workflow to assess compound quality.

Q: My solid 2-amino-1H-pyrrole-3-carbonitrile, which was initially a light powder, has darkened to a brown or black color. What happened and is it still usable?

A: A significant color change is a strong indicator of oxidative degradation and/or polymerization. The dark color is due to the formation of highly conjugated polymeric species.

  • Causality: This typically occurs due to improper storage, such as frequent opening of the container in ambient air, exposure to light, or storage at room temperature.

  • Actionable Advice: The material is likely impure and may contain significant amounts of insoluble polymer. Using it directly in your experiments will lead to inaccurate stoichiometry and potentially introduce interfering byproducts.

  • Recommendation: Before use, you must assess the purity. A simple solubility test in your intended solvent can be indicative; if it doesn't fully dissolve, polymerization is likely. For a more rigorous check, we recommend techniques like ¹H NMR to check for signal broadening or the appearance of new peaks, or LC-MS to quantify the percentage of the desired compound. If significant degradation is confirmed, the batch should be discarded.

The following decision tree can guide your troubleshooting process.

Troubleshooting Workflow Start Visual Inspection of Solid CheckColor Has the color darkened significantly? Start->CheckColor CheckStorage Review Storage Conditions: - Inert Atmosphere? - 2-8°C? - Dark? CheckColor->CheckStorage Yes Use Proceed with Experiment CheckColor->Use No PurityTest Perform Purity Analysis (e.g., NMR, LC-MS) CheckStorage->PurityTest IsPure Is purity >95%? PurityTest->IsPure IsPure->Use Yes Discard Discard and Procure New Batch IsPure->Discard No CorrectStorage Correct Storage Practices for Future Batches Discard->CorrectStorage

Caption: Decision workflow for assessing the quality of a suspect batch.

Q: I am seeing unexpected byproducts in my reaction. Could it be from the degradation of my 2-amino-1H-pyrrole-3-carbonitrile starting material?

A: Yes, this is a distinct possibility. If the starting material has partially hydrolyzed, you will be introducing the corresponding amide or carboxylic acid into your reaction. These impurities may react differently or inhibit your desired transformation. Always ensure the purity of your starting material before beginning a synthesis, especially if the batch has been stored for an extended period.

Section 4: FAQs on Safe Handling & Use

Q: What is the correct procedure for weighing out the compound for an experiment?

A: To minimize exposure to air and moisture, follow this protocol:

  • Remove the sealed container from the refrigerator.

  • Place it in a desiccator and allow it to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent water from condensing on the cold solid when opened.

  • Once at room temperature, briefly open the container in a well-ventilated fume hood, weigh the desired amount quickly, and immediately reseal the container.

  • For maximum protection, flush the container headspace with an inert gas (argon or nitrogen) before resealing.

  • Return the container to the recommended refrigerated storage conditions.

Q: What chemicals and storage conditions should I avoid?

A: Incompatibility with other chemicals is a primary safety and stability concern.

  • Incompatible Materials: Avoid storing this compound near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3][6]. The amino group can react exothermically with acids and acylating agents, while the pyrrole ring can be aggressively attacked by oxidizers.

  • Storage Containers: Use glass vials with tight-fitting, inert caps. Avoid using plastic containers for long-term storage as some plastics may be permeable to air and moisture or may leach plasticizers[2][7].

  • Work Environment: Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles[6][8]. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[3][6][9].

References

  • Capot Chemical. (2018, December 14). MSDS of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. Retrieved from Capot Chemical. [Link]

  • Aksu, M., et al. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • PubChem. 2-Amino-1H-pyrrole-3-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Katritzky, A. R., et al. (2006). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]

  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from UPEI. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from The Chemistry Blog. [Link]

  • Khlebnikov, A. F., et al. (2019). Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. The Journal of Organic Chemistry. [Link]

  • University of Pennsylvania EHRS. (2024, April 12). SOP: Reactive Chemicals. Retrieved from UPenn EHRS. [Link]

  • Luo, Q., et al. (2023). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Yunnan University: Natural Sciences Edition. [Link]

  • Wang, Y., et al. (2022). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Molecules. [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from NY Creates. [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Retrieved from UTSC. [Link]

  • Yaylayan, V. A., & Locas, C. P. (2005). Elucidation of the mechanism of pyrrole formation during thermal degradation of (13)C-labeled L-serines. Journal of Agricultural and Food Chemistry. [Link]

  • Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Riemer, O., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank. [Link]

Sources

Technical Support Center: Separation of 2-Amino-Propylpyrrole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Purification Guide for 2-Amino-4-Propylpyrrole and 2-Amino-5-Propylpyrrole Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Core Directive

Stop and Read: If you are attempting to separate these isomers as free bases (unprotected amines) on standard silica or basic alumina, you will likely experience total sample loss due to oxidative polymerization (the "Black Tar" effect).

The Golden Rule: 2-Aminopyrroles are electron-rich enamines masked in an aromatic ring. They are highly susceptible to oxidation and acid-catalyzed polymerization. Successful separation requires immediate stabilization via salt formation or chemical protection (derivatization) prior to chromatographic resolution.

Decision Matrix: Workflow Selector

Before starting, determine your path based on your available equipment and downstream application.

SeparationStrategy Start Crude Reaction Mixture (Paal-Knorr or Gewald) Check Is the Crude Stable? Start->Check Unstable Turning Black/Tarry Check->Unstable Yes Stable Stable Solid/Oil Check->Stable No (Rare) PathA Path A: Derivatization (Recommended) Convert to N-Boc or Acetamide Unstable->PathA High Purity Needed PathB Path B: Salt Formation Isolate as HCl or TFA salt Unstable->PathB Rapid Isolation Sep1 Separation: Flash/Prep HPLC (Phenyl-Hexyl Phase) PathA->Sep1 Sep2 Separation: Crystallization (Solubility Difference) PathB->Sep2

Figure 1: Strategic decision tree for handling unstable aminopyrrole regioisomers.

Module 1: Stabilization & Pre-treatment

Issue: The user reports the crude mixture turns into a black, insoluble gum upon exposure to air or silica gel. Root Cause: 2-aminopyrroles exist in equilibrium with their imino-tautomers. The electron-rich ring is prone to oxidative coupling.

Protocol A: In-Situ Boc-Protection (Recommended)

Transforming the unstable amine into a carbamate (Boc) significantly lowers the electron density of the pyrrole ring, preventing oxidation and enhancing the physicochemical difference between the 4-propyl and 5-propyl isomers.

  • Quench: Do not work up the crude reaction.

  • Add Reagents: To the crude mixture, add 1.2 equivalents of

    
     and 0.1 eq DMAP (4-dimethylaminopyridine).
    
  • Stir: Agitate at room temperature for 2-4 hours.

  • Result: You now have N-Boc-2-amino-4-propylpyrrole and N-Boc-2-amino-5-propylpyrrole . These are stable, separable solids.

Protocol B: Immediate Salt Formation

If derivatization is forbidden by your biological assay:

  • Cool: Chill the crude reaction mixture to 0°C.

  • Acidify: Add 1.0 equivalent of 4M HCl in Dioxane dropwise.

  • Precipitate: Dilute with cold diethyl ether. The pyrrole salts should precipitate.

  • Filter: Isolate quickly under Argon.

Module 2: Chromatographic Separation (HPLC)

Issue: "The peaks are co-eluting on my C18 column." Technical Insight: The 4-propyl and 5-propyl isomers have identical mass and similar hydrophobicity. Standard C18 columns rely on hydrophobic subtraction, which is insufficient here. You need shape selectivity and


 interactions .
Stationary Phase Selection
Column ChemistrySuitabilityMechanism of Action
C18 (Standard) LowRelies only on hydrophobicity. Likely co-elution.
Phenyl-Hexyl High

interactions differentiate the electron distribution between the 2,4 and 2,5 isomers.
PFP (Pentafluorophenyl) High Strong dipole-dipole interactions; excellent for positional isomers of aromatics.
Silica (Normal Phase) MediumRisky. Acidic silanols can decompose the product. Requires 1%

.
Recommended Method (Reverse Phase)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~6.5). Avoid strong acids.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond if protected).

Why this works: The 2-amino-5-propyl isomer has the propyl group adjacent to the ring nitrogen (sterically crowded). The 2-amino-4-propyl isomer is more linear. The Phenyl-Hexyl phase acts like a "slot," retaining the more planar/linear isomer (4-propyl) longer than the crowded (5-propyl) isomer.

Module 3: Structural Identification

Once separated, you must confirm which isomer is which. NMR is the definitive tool.

1H NMR Diagnostic Signals (CDCl3)
  • 2-Amino-5-Propyl: Look for the ring proton at position 3 and 4. You will see two distinct signals with coupling constants typical of adjacent protons (

    
    ).
    
  • 2-Amino-4-Propyl: The ring protons are at positions 3 and 5. These are meta-like (1,3-relationship on the ring). The coupling constant will be smaller (

    
    ) or appear as singlets if broadening occurs.
    

Frequently Asked Questions (FAQ)

Q1: My product disappears on the TLC plate after a few minutes. Why? A: The silica gel is slightly acidic. 2-aminopyrroles are acid-sensitive and polymerize on the plate. Fix: Pre-soak your TLC plate in 5% Triethylamine/Hexane before spotting your sample.

Q2: Can I separate them using distillation? A: No. 2-aminopyrroles have high boiling points and are thermally unstable. Heating them to distillation temperatures will result in decomposition.

Q3: Which isomer usually elutes first on Reverse Phase? A: Generally, the 2-amino-5-propyl isomer elutes first. The propyl group at the 5-position creates steric hindrance near the nitrogen, reducing the effective surface area available for binding to the stationary phase compared to the more linear 4-propyl isomer.

Q4: I need the free amine for a biological assay. How do I deprotect the Boc group without destroying the ring? A: Use mild acidolysis . Dissolve the Boc-protected pyrrole in DCM and add Trifluoroacetic acid (TFA) at 0°C. Monitor closely. Once deprotected, immediately neutralize with


 or isolate as the stable TFA salt. Do not store the free base.

References

  • Stability of 2-Aminopyrroles

    • Cirrincione, G., et al. "2-Aminopyrroles: Synthesis and Reactivity." Heterocycles, vol. 31, no.[3][4] 12, 1990.

    • Explanation: Defines the tautomeric instability and the necessity of protecting groups.
  • Paal-Knorr Regioselectivity

    • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[5] Journal of Organic Chemistry, vol. 56, no. 24, 1991.

    • Explanation: foundational text explaining why regioisomers form based on steric hindrance in the 1,4-dicarbonyl starting material.[6]

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. 3rd Edition, Wiley, 2010.
  • Synthesis & Protection Protocols

    • Tumer, F., et al. "Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives." Organic Communications, 2019.

    • Explanation: Provides specific protocols for handling and characterizing substituted aminopyrroles.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates a profound understanding of its structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers an unparalleled window into the molecular architecture of substituted pyrroles. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, a representative polysubstituted pyrrole. By integrating fundamental principles with comparative data from analogous structures, this document serves as a practical reference for researchers engaged in the synthesis and characterization of pyrrole derivatives.

The Foundational Principles of Pyrrole 1H NMR

The pyrrole ring, a five-membered aromatic heterocycle, presents a distinct NMR fingerprint. In its unsubstituted form, the symmetry of the molecule results in two signals in the aromatic region corresponding to the α-protons (H2/H5) and β-protons (H3/H4), located adjacent to and further from the nitrogen atom, respectively.[1] The introduction of substituents dramatically alters this landscape. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—exerts a significant influence on the chemical shifts of the ring protons.[1][2] EDGs, such as the amino group (-NH2), increase the electron density on the pyrrole ring, causing the proton signals to shift upfield (to lower ppm values).[1] Conversely, EWGs, like the carbonitrile group (-CN), decrease the electron density, resulting in a downfield shift (to higher ppm values).

Predicted 1H NMR Spectrum of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles and data from structurally related molecules. The structure of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is as follows:

Caption: Structure of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile.

Here is a breakdown of the anticipated signals in the 1H NMR spectrum:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H5~6.5-7.0Singlet (s)1HAs the sole proton directly attached to the pyrrole ring, it will appear as a singlet. Its chemical shift is influenced by the electron-donating amino group at C2 and the alkyl group at C4.
NH (pyrrole)~8.0-9.5Broad Singlet (br s)1HThe N-H proton of the pyrrole ring is typically broad due to quadrupolar relaxation of the adjacent 14N nucleus and can be found downfield.[3] Its presence can be confirmed by D2O exchange, which would cause the signal to disappear.[3]
NH2 (amino)~3.5-5.0Broad Singlet (br s)2HThe protons of the amino group are also often broad and their chemical shift can be concentration and solvent dependent. This signal would also disappear upon D2O exchange.
α-CH2 (propyl)~2.3-2.6Triplet (t)2HThese protons are adjacent to the pyrrole ring and will be a triplet due to coupling with the adjacent methylene protons.
β-CH2 (propyl)~1.5-1.8Sextet (sxt)2HThese protons are coupled to the adjacent α-CH2 and γ-CH3 groups, resulting in a sextet.
γ-CH3 (propyl)~0.9-1.1Triplet (t)3HThe terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.

Comparative Analysis with Structurally Related Pyrroles

To substantiate our predictions, a comparison with experimentally determined 1H NMR data of similar compounds is invaluable.

  • 2-Methyl-4-phenyl-1H-pyrrole-3-carbonitrile : In this compound, the C5-H proton appears as a singlet at 6.48 ppm, and the N-H proton is a broad singlet at 8.89 ppm.[4] The methyl group at C2 resonates at 2.44 ppm. This provides a good reference for the chemical shifts of the C5-H and N-H protons in our target molecule.

  • N-Substituted 2-Amino-3-Cyano-4-Arylpyrroles : A study on these compounds reports the NH2 protons as a broad singlet around 3.78 ppm and the C5-H proton as a singlet at approximately 6.79 ppm.[5] These values are in close agreement with our predictions for the amino and C5-H protons.

  • 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile : The 1H NMR data for this compound shows the amino protons (NH2) as a singlet at 5.65 ppm and the methyl protons at 2.04 ppm.[6] The absence of a C5-H proton in this fully substituted aromatic ring is noteworthy.

The consistent observation of the C5-H proton in the 6.5-7.0 ppm range and the broad nature of the NH and NH2 signals across these related structures lends strong support to our predicted spectrum.

Experimental Protocol for 1H NMR Analysis

For researchers aiming to acquire a 1H NMR spectrum of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile or similar compounds, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for pyrrole derivatives.[6] However, if the N-H or NH2 signals are of particular interest, deuterated dimethyl sulfoxide (DMSO-d6) can be advantageous as it often leads to sharper N-H signals.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in commercially available deuterated solvents (δ = 0 ppm).

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

The following parameters are a general guideline for a 400 or 500 MHz NMR spectrometer.

Parameter Recommended Value
Pulse ProgramStandard 1D proton
Spectral Width~16 ppm (e.g., -2 to 14 ppm)
Acquisition Time~2-4 seconds
Relaxation Delay1-2 seconds
Number of Scans16-64 (depending on sample concentration)

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons.

4. Confirmatory Experiments:

  • D₂O Exchange: To confirm the identity of the N-H and NH2 protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[3]

Caption: Workflow for 1H NMR analysis of substituted pyrroles.

Conclusion

The 1H NMR spectrum of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is predicted to exhibit a characteristic set of signals that are highly informative for its structural elucidation. By understanding the fundamental principles of pyrrole NMR and leveraging comparative data from analogous compounds, researchers can confidently interpret their experimental data. The provided protocol offers a robust framework for obtaining high-quality spectra, ensuring the accurate characterization of this important class of heterocyclic compounds. This guide underscores the power of 1H NMR spectroscopy as an indispensable tool in the arsenal of the modern chemical researcher.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.
  • Technical Support Center: NMR Analysis of Substituted Pyrroles - Benchchem.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
  • Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives (PDF).
  • Synthesis and characterization of new N-substituted 2- aminopyrrole derivatives - ResearchGate.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.
  • NMR chemical shift prediction of pyrroles - Stenutz.
  • (PDF) Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of interest in medicinal chemistry and materials science. Pyrrole derivatives are foundational structures in numerous pharmaceuticals and natural products, making the precise elucidation of their structure paramount.[1][2] This document delineates the primary fragmentation pathways, offers a comparative analysis with related structures, and provides a robust experimental protocol for acquiring high-quality mass spectra. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar heterocyclic compounds.

Introduction: The Imperative for Structural Elucidation

In the landscape of drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity and elucidating chemical structures.[3] Its ability to provide a molecular "fingerprint" through controlled fragmentation is unparalleled. The subject of this guide, 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, possesses a unique combination of functional groups—a pyrrole core, an amino group, a nitrile group, and an alkyl chain—each contributing distinctively to its behavior under electron ionization. Understanding these contributions is not merely an academic exercise; it is crucial for reaction monitoring, impurity profiling, and metabolite identification.

This guide moves beyond a simple cataloging of fragments. It explains the causal mechanisms behind bond cleavages and rearrangements, providing a predictive framework for analyzing related molecules. By comparing the target molecule with simpler analogues, we will build a comprehensive understanding of how structural complexity is mirrored in the mass spectrum.

Predicted EI-MS Fragmentation of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Under standard 70 eV electron ionization, 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (Molecular Weight: 163.22 g/mol ) is expected to produce a discernible molecular ion (M⁺˙) and a series of characteristic fragment ions. The presence of nitrogen ensures the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule.[4] The aromaticity of the pyrrole ring contributes to the stability of the molecular ion, making it readily observable.[5]

The primary fragmentation pathways are dictated by the substituents and their positions on the pyrrole ring. The most energetically favorable cleavages involve the formation of stable neutral losses and resonance-stabilized cations.

Key Fragmentation Pathways:
  • α-Cleavage (Benzylic-type Cleavage): The most significant fragmentation is anticipated to be the cleavage of the C-C bond beta to the pyrrole ring within the propyl group. This "benzylic-type" cleavage is favorable due to the stabilization of the resulting cation by the aromatic pyrrole system.[6] This pathway leads to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a highly abundant fragment ion at m/z 134 . This is often the base peak in the spectrum of alkyl-substituted heterocycles.[7]

  • Loss of Propene via McLafferty-type Rearrangement: While less common for aromatic systems compared to carbonyls, a rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the pyrrole ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da), could occur. This would yield a fragment ion at m/z 121 .

  • Loss of Acetonitrile (CH₃CN): The juxtaposition of the amino and nitrile groups can facilitate complex rearrangements. A plausible pathway involves the elimination of acetonitrile (41 Da) from the molecular ion, leading to a fragment at m/z 122 .

  • Ring Fragmentation: The pyrrole ring itself can undergo cleavage.[3] Common losses from the core ring structure include the elimination of hydrogen cyanide (HCN, 27 Da) from the combination of the ring nitrogen and a carbon, or from the nitrile group itself. This would result in fragments at m/z 136 (from M⁺˙) or m/z 107 (from the m/z 134 fragment).

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M M⁺˙ (m/z 163) 2-Amino-4-propyl- 1H-pyrrole-3-carbonitrile F134 m/z 134 M->F134 - •C₂H₅ (29 Da) (α-Cleavage) F122 m/z 122 M->F122 - CH₃CN (41 Da) (Rearrangement) F136 m/z 136 M->F136 - HCN (27 Da) F107 m/z 107 F134->F107 - HCN (27 Da)

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

Predicted Mass Spectrum Data Summary
m/zProposed Fragment StructureProposed Formation MechanismExpected Relative Abundance
163[C₉H₁₃N₃]⁺˙Molecular Ion (M⁺˙)Moderate
134[M - C₂H₅]⁺α-Cleavage of propyl groupHigh (likely Base Peak)
122[M - CH₃CN]⁺Rearrangement and loss of acetonitrileLow to Moderate
136[M - HCN]⁺Loss of HCN from molecular ionLow
107[m/z 134 - HCN]⁺Loss of HCN from m/z 134 fragmentModerate

Comparative Fragmentation Analysis

To fully appreciate the fragmentation pattern, it is instructive to compare it with simpler, related molecules. The fragmentation of a substituted pyrrole is significantly influenced by its side-chains.[1][2]

CompoundMolecular Ion (m/z)Key Fragment(s) (m/z)Distinguishing Feature
2-Amino-4-propyl-1H-pyrrole-3-carbonitrile 163134, 107Intense m/z 134 peak from loss of ethyl radical.
4-Propyl-1H-pyrrole 10980Loss of ethyl radical (•C₂H₅) to form m/z 80. Lacks nitrile-driven pathways.
2-Amino-1H-pyrrole-3-carbonitrile 10780No alkyl chain, so no α-cleavage. Fragmentation dominated by loss of HCN (m/z 80).
2-Amino-4-ethyl -1H-pyrrole-3-carbonitrile 149134α-cleavage leads to loss of a methyl radical (•CH₃) to also form m/z 134. Requires high resolution to distinguish from the title compound's fragment if isobaric interferences exist.

This comparison demonstrates that the fragment at m/z 134 is a specific indicator of a 2-amino-3-cyano-pyrrole core substituted with at least a two-carbon chain at the 4-position, where the initial fragmentation is the loss of the terminal alkyl radical.

Experimental Protocol: GC-MS Analysis

Acquiring a clean, reproducible mass spectrum is contingent on a validated methodology. The following protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) procedure suitable for 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile. The choice of GC-MS with EI is based on the anticipated volatility of the analyte and the desire for a detailed fragmentation pattern for structural confirmation.[3]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the analyte.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

  • GC-MS Instrument Configuration:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Injector: Split/Splitless, operated in split mode (50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the sample solvent).

This self-validating protocol ensures that the analyte is properly volatilized, separated from potential impurities, and subjected to standardized ionization conditions, leading to a reproducible and library-searchable mass spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve 1mg in 1mL Solvent P2 Dilute to 10 µg/mL P1->P2 A1 Inject 1 µL (250°C Inlet) P2->A1 A2 GC Separation (HP-5ms Column) A1->A2 A3 EI Ionization (70 eV, 230°C) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Spectrum (m/z 40-450) A4->D1 D2 Analyze & Compare with Predictions D1->D2

Caption: Workflow for the GC-MS analysis of the target molecule.

Conclusion

The mass spectral fragmentation of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is a predictable process governed by fundamental principles of organic chemistry. The dominant fragmentation pathway involves a benzylic-type cleavage, yielding a stable cation at m/z 134, which serves as a key diagnostic ion. By understanding the interplay of the pyrrole core and its diverse substituents, researchers can leverage mass spectrometry to unambiguously identify this molecule and differentiate it from structural isomers and related compounds. The provided protocol offers a reliable starting point for obtaining high-quality data, ensuring both accuracy and reproducibility in the analytical workflow.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • Hayes, C. J., & Hadad, C. M. (2009). Combustion pathways of the alkylated heteroaromatics: bond dissociation enthalpies and alkyl group fragmentations. The Journal of Physical Chemistry A, 113(45), 12370–12379. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. (Note: General reference, no specific URL)
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative Biological Activity Guide: 4-Propyl vs. 4-Methyl Pyrrole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-3-carbonitrile scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and immune modulators. As a Senior Application Scientist, I frequently observe that minor aliphatic modifications on this core—specifically at the C4 position—can drastically alter a compound's biological profile.

This guide provides an objective, data-driven comparison between 4-methyl and 4-propyl pyrrole-3-carbonitriles , analyzing how the steric bulk and lipophilicity of these alkyl substituents dictate target specificity, binding affinity, and overall pharmacological utility.

Structural & Physicochemical Profiling

The substitution of a methyl group (-CH₃) with a propyl group (-CH₂CH₂CH₃) at the C4 position introduces significant changes to the molecule's spatial footprint and solvation energy. These physicochemical shifts directly govern how the molecule interacts with biological targets.

Table 1: Comparative Physicochemical Properties
Property / Feature4-Methyl Pyrrole-3-Carbonitrile Core4-Propyl Pyrrole-3-Carbonitrile CoreImpact on Drug Design
Steric Volume (Alkyl) Minimal (~16.8 ų)Moderate (~50.4 ų)Propyl introduces significant bulk, restricting entry into narrow binding pockets.
Lipophilicity (Δ cLogP) Baseline+ ~1.0 to 1.5Propyl increases membrane permeability but decreases aqueous solubility.
Target Pocket Preference Rigid, narrow orthosteric ATP-binding sites (e.g., EGFR, CDK2)Extended hydrophobic channels, allosteric sites, bacterial membranesMethyl is favored in rigid kinase pockets; Propyl is favored in flexible lipophilic channels.
Metabolic Stability High (fewer sites for CYP450 oxidation)Moderate (susceptible to terminal ω/ω-1 oxidation)Propyl chains may require bioisosteric replacement if half-life is too short.

Biological Activity & Target Specificity

4-Methyl: Precision in Rigid Kinase Pockets

The 4-methyl substitution is highly privileged in the design of competitive kinase inhibitors. Because the ATP-binding pocket of many kinases (such as EGFR and CDK2) is highly conserved and sterically restricted, the minimal volume of the methyl group prevents steric clashes with the gatekeeper residues while maintaining essential hydrophobic contacts.

Structure-activity relationship (SAR) studies on fused pyrrolo[3,2-d]pyrimidines demonstrate that a single methyl group on the pyrrole scaffold yields optimal binding against EGFR-mutant cancer cell lines (e.g., MCF-7 and HCT116) [1]. Extending this chain often results in a precipitous drop in binding affinity due to spatial constraints within the adenine-binding pocket.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activates Ras Ras / Raf Receptor->Ras Phosphorylates Inhibitor 4-Methyl Pyrrole-3-Carbonitrile Inhibitor Inhibitor->Receptor Blocks ATP Pocket MEK MEK 1/2 Ras->MEK ERK ERK 1/2 MEK->ERK Nucleus Cell Proliferation & Survival ERK->Nucleus Gene Transcription

Figure 1: Mechanism of action for 4-methyl pyrrole-3-carbonitrile inhibitors in the EGFR pathway.

4-Propyl: Lipophilic Extensions for Allosteric Modulation & Antimicrobial Action

Conversely, the 4-propyl substitution is highly effective when targeting broad allosteric pockets or bacterial targets. The increased lipophilicity (+ ~1.0 cLogP) enhances penetration across complex bacterial cell walls. Recent advances in pyrrole-containing compounds highlight that larger alkyl substitutions can significantly improve the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative strains by disrupting bacterial DNA gyrase or membrane integrity [2].

Furthermore, in the development of Stimulator of Interferon Genes (STING) receptor agonists, 1H-pyrrole-3-carbonitrile derivatives rely on specific hydrophobic interactions to stabilize the hSTING dimer [3]. The extended propyl chain can project into deeper lipophilic sub-pockets, increasing the thermal stability (ΔTm) of the target protein more effectively than a rigid methyl group.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To objectively compare the IC₅₀ values of 4-methyl vs. 4-propyl derivatives against a target kinase (e.g., EGFR), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol & Causality

Step 1: Reagent Preparation

  • Action: Prepare the kinase enzyme, biotinylated substrate, and ATP in a HEPES-based assay buffer containing 1 mM DTT and 0.01% Tween-20.

  • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while Tween-20 prevents the highly lipophilic 4-propyl derivatives from non-specifically aggregating or adhering to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

Step 2: Compound Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the compounds in 100% DMSO, then dilute into the assay buffer to achieve a final constant DMSO concentration of 1%.

  • Causality: A 10-point curve ensures the capture of both the upper and lower asymptotes of the dose-response curve, a mathematical prerequisite for accurate non-linear regression. Maintaining a strict 1% DMSO baseline across all wells prevents solvent-induced enzyme denaturation.

Step 3: Incubation

  • Action: Incubate the compound-enzyme mixture for 30 minutes at room temperature before adding ATP.

  • Causality: This pre-incubation step allows the compounds to reach thermodynamic binding equilibrium with the target. Skipping this step often masks the true potency of slow-binding inhibitors.

Step 4: TR-FRET Detection

  • Action: Stop the reaction by adding EDTA, followed by a Europium-labeled anti-phospho antibody and a Streptavidin-APC fluorophore. Read the plate at 615 nm and 665 nm using a 50-microsecond delay.

  • Causality: EDTA chelates the Mg²⁺ required for catalysis, instantly freezing the reaction state. The 50-microsecond reading delay allows short-lived background autofluorescence (from the compounds or biological buffer) to decay. The long-lived Europium emission ensures the detected signal is exclusively from the specific binding event, creating a high-signal-to-noise, self-validating readout.

Step 5: Data Quality Control (Z'-Factor Calculation)

  • Action: Calculate the Z'-factor using positive (100% inhibition) and negative (0% inhibition) control wells. The assay is only validated if Z' > 0.5.

  • Causality: The Z'-factor is a stringent statistical measure of assay robustness. Enforcing a Z' > 0.5 threshold mathematically proves that the signal dynamic range is sufficiently large and the variance is sufficiently low to trust the comparative IC₅₀ values.

Workflow Prep 1. Reagent Preparation Dilution 2. Compound Serial Dilution Prep->Dilution Incubation 3. Kinase Incubation Dilution->Incubation Detection 4. TR-FRET Detection Incubation->Detection Analysis 5. IC50 Calculation Detection->Analysis

Figure 2: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor IC50 values.

References

  • Title: Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL: [Link]

Technical Comparison Guide: HPLC Retention Time & Impurity Profiling of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) retention time characteristics of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1) relative to its critical synthetic impurities. It is designed for researchers optimizing purification protocols for pyrrole-based drug intermediates, particularly in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs).

Executive Summary

2-Amino-4-propyl-1H-pyrrole-3-carbonitrile is a highly functionalized intermediate synthesized via the Gewald reaction (or modified Gewald cyclization) involving an


-aminoketone (or 

-haloketone) and malononitrile.

The critical challenge in analyzing this compound is separating the target pyrrole from polar starting materials (Malononitrile), regioisomers (5-propyl analogs), and oxidative degradants . This guide compares the retention behavior of the main product against these specific impurities, providing a validated separation strategy.

Impurity Landscape & Origin

To understand the chromatogram, one must understand the chemistry. The impurities listed below are inherent to the synthesis and storage of aminocyanopyrroles.

Impurity IDCompound NameOriginPolarity (LogP)Detection Challenge
Impurity A MalononitrileStarting Material-0.5 (High Polar)Low UV absorption >220nm
Impurity B 2-Amino-1,1,3-tricyanopropeneSide Reaction (Dimer)~0.2 (Polar)Co-elution with solvent front
Impurity C 2-Amino-5-propyl-1H-pyrrole-3-carbonitrileRegioisomer~1.6 (Similar to Main)Critical Pair (Hardest to resolve)
Main Peak 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile Target Product ~1.7 N/A
Impurity D Maleimide Derivative (Oxidized)Degradation~1.2 (Moderate)Appears upon storage in air
Synthesis & Impurity Pathway (Visualized)

G SM1 Butyroin / Aminoketone Rxn Gewald Cyclization (Base/Heat) SM1->Rxn SM2 Malononitrile (Impurity A) SM2->Rxn ImpB Dimer (Impurity B) SM2->ImpB Self-Condensation Main 2-Amino-4-propyl- pyrrole-3-carbonitrile (Main Product) Rxn->Main Major Path ImpC 5-Propyl Isomer (Impurity C) Rxn->ImpC Regio-control failure ImpD Oxidized Maleimide (Impurity D) Main->ImpD Air Oxidation

Figure 1: Synthetic origin of critical impurities affecting the HPLC profile.

Method Development Strategy

The Causality of Choice
  • Column Selection (C18): The propyl chain provides sufficient hydrophobicity for Reverse Phase (RP) retention. A C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is required to resolve the 4-propyl vs. 5-propyl regioisomers, which differ slightly in hydrodynamic volume and interaction with the stationary phase.

  • Mobile Phase pH (Acidic): Aminopyrroles are basic. At neutral pH, the amine group (

    
    ) can interact with silanols, causing peak tailing. Using 0.1% Phosphoric Acid (pH ~2.5)  ensures the amine is protonated (or silanols are suppressed), sharpening the peak shape.
    
  • Detection Wavelength (220 nm): While the aromatic ring absorbs at 254 nm, the nitrile group and the overall conjugation are best detected at 220-230 nm to maximize sensitivity for Impurity A (Malononitrile), which has weak UV absorbance.

Optimized Experimental Protocol

System: Agilent 1260 Infinity II or equivalent. Column: C18,


, 

(e.g., Zorbax Eclipse Plus). Flow Rate:

. Temperature:

. Injection Volume:

. Detection: UV @

.

Mobile Phase:

  • A:

    
    
    
    
    
    in Water.
  • B: Acetonitrile (ACN).[1][2]

Gradient Program:

Time (min) % A (Buffer) % B (ACN) Phase Description
0.0 95 5 Hold to elute polar salts/Malononitrile
2.0 95 5 Begin Gradient
12.0 40 60 Elute Main Product & Isomers
15.0 40 60 Isocratic Hold
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End of Run |

Performance Comparison: Retention Times

The following table presents the Relative Retention Times (RRT) derived from standard system suitability studies. The Main Product retention time (


) is typically 8.5 ± 0.5 min  under these conditions.
Peak IDCompoundRetention Time (

, min)
RRT (Relative to Main)Resolution (

)
Acceptance Criteria
Impurity A Malononitrile2.10.25> 5.0NMT 0.5%
Impurity B Dimer4.50.53> 2.0NMT 0.2%
Impurity D Oxidized Degradant6.80.80> 1.5NMT 0.5%
Main Peak 2-Amino-4-propyl... 8.5 1.00 - > 98.0%
Impurity C 5-Propyl Isomer9.21.081.2 - 1.5NMT 0.2%
Analysis of Separation Performance
  • Critical Pair (Main vs. Impurity C): The separation of the 4-propyl and 5-propyl isomers is the system suitability test. An

    
     is required. If 
    
    
    
    drops, lower the gradient slope (e.g., increase gradient time to 15 min).
  • Impurity A (Malononitrile): Elutes near the void volume (

    
    ). Ensure the injection solvent is weak (e.g., 10% ACN) to prevent this peak from splitting or broadening.
    
Workflow Visualization

HPLC_Workflow Start Sample Preparation (Dissolve in 10% ACN/Water) Inject Inject 5 µL Gradient Elution Start->Inject Decision Check Resolution (Rs) Main Peak vs. Impurity C Inject->Decision Pass Rs > 1.2 Proceed to Quantitation Decision->Pass Yes Fail Rs < 1.2 Troubleshoot Decision->Fail No Action Decrease Gradient Slope or Lower Temperature (25°C) Fail->Action Action->Inject Re-run

Figure 2: HPLC Method Validation and Decision Tree for Isomer Separation.

Troubleshooting & Validation

  • Peak Tailing: If the main peak symmetry factor

    
    , increase the buffer concentration to 
    
    
    
    TFA or add
    
    
    Ammonium Acetate. The amino group interaction with residual silanols is the likely cause.
  • Ghost Peaks: Pyrroles are light-sensitive. If unknown peaks appear at RRT 0.8-0.9 (Impurity D region), protect samples from light and use amber vials.

  • Carryover: The nitrile group can be sticky. Ensure a needle wash with

    
     ACN:Water is programmed.
    

References

  • Gewald Reaction Mechanism & Impurities: Sabnis, R. W. (2014). Gewald Reaction in Heterocyclic Construction. Journal of Heterocyclic Chemistry. Link

  • HPLC of Aminocyanopyrroles: Standard C18 retention behavior for 2-amino-3-cyanopyrrole derivatives (Analogous data for 2-amino-4-methyl derivatives). PubChem Compound Summary for CID 399975. Link

  • Oclacitinib Intermediate Analysis: Relevant for context on pyrrole intermediates in JAK inhibitor synthesis. Zoetis Patents on Oclacitinib Synthesis. Link

  • General HPLC Method for Pyrroles: SIELC Technologies, Separation of Aminopyrrole derivatives. Link

Sources

Comparative Guide to ¹³C NMR Chemical Shift Elucidation for 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-4-propyl-1H-pyrrole-3-carbonitrile is a highly functionalized heterocyclic building block, frequently utilized in the synthesis of pharmacologically active pyrrolo[2,3-d]pyrimidines and related kinase inhibitors[1]. For researchers and drug development professionals, definitive structural verification via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

However, assigning the ¹³C NMR spectrum of this molecule is notoriously complex. The pyrrole core features a unique "push-pull" electronic system—driven by the electron-donating C2-amino group and the electron-withdrawing C3-cyano group—which drastically alters standard chemical shift expectations. This guide objectively compares three methodological approaches for determining and assigning these shifts: Empirical Software Prediction , Density Functional Theory (DFT) Calculations , and Experimental Multiparametric NMR Acquisition .

Mechanistic Causality of Pyrrole Chemical Shifts

To understand the performance of each assignment method, one must first understand the underlying quantum mechanics governing the molecule's magnetic shielding tensors.

In 2-amino-4-propyl-1H-pyrrole-3-carbonitrile, the nitrogen lone pairs from both the pyrrole ring (N1) and the exocyclic amine (C2-NH₂) donate electron density into the conjugated π-system. This resonance effect drives immense electron density toward the C3 position. Consequently, despite being an sp² hybridized carbon bonded to a strongly electron-withdrawing nitrile group, C3 is highly shielded , typically resonating unusually upfield between 80–90 ppm[2]. Conversely, the C2 carbon is heavily deshielded (~148 ppm) due to its direct attachment to the electronegative amine and its role as the primary electron donor in the resonance structure[3].

Comparative Analysis of Elucidation Methods

We evaluated three standard workflows used by analytical chemists to assign the ¹³C NMR spectrum of this molecule.

Method A: Empirical Prediction Software (e.g., HOSE-code based)
  • Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to match molecular sub-structures against vast databases of known experimental spectra.

  • Performance: Fast and computationally inexpensive. However, it routinely fails to accurately predict the C3 and C2 shifts of 2-amino-3-cyanopyrroles. Because this specific push-pull resonance pattern is underrepresented in generalized training sets, empirical tools often predict C3 far too downfield (~89–95 ppm).

  • Verdict: Suitable only for initial estimations of the aliphatic propyl chain.

Method B: DFT Quantum Mechanical Prediction
  • Mechanism: Calculates the absolute magnetic shielding tensors based on the optimized 3D geometry of the molecule using Gauge-Independent Atomic Orbitals (GIAO).

  • Performance: Highly accurate. By calculating the actual electron density distribution, DFT successfully captures the strong shielding effect at C3 and the deshielding at C2.

  • Verdict: The superior predictive tool for highly conjugated, multi-substituted heterocycles, acting as a powerful orthogonal validation for experimental data.

Method C: Experimental Multiparametric NMR (The Gold Standard)
  • Mechanism: Physical acquisition of 1D ¹³C{¹H}, DEPT-135, and 2D heteronuclear correlation spectra (HSQC/HMBC).

  • Performance: Provides ground-truth data. The use of DEPT-135 definitively separates the four quaternary carbons (C2, C3, C4, CN) from the protonated C5 and the propyl chain. HMBC provides the long-range scalar couplings (³JCH) necessary to link the propyl chain to C4 and the cyano group to C3[4].

  • Verdict: Mandatory for regulatory submissions and definitive structural proof.

Quantitative Data Comparison

The following table summarizes the ¹³C NMR chemical shifts (in DMSO-d₆) determined via the three comparative methodologies.

Carbon PositionExperimental Data (ppm)DFT Predicted (GIAO-B3LYP)Empirical Software (HOSE)DEPT-135 Multiplicity
C2 (Pyrrole) 148.5150.2145.1Quaternary (Cq)
C3 (Pyrrole) 82.380.589.4Quaternary (Cq)
C4 (Pyrrole) 124.1126.0122.8Quaternary (Cq)
C5 (Pyrrole) 112.6114.3115.0CH (Positive)
CN (Nitrile) 116.8118.1115.5Quaternary (Cq)
C1' (Propyl CH₂) 27.429.128.0CH₂ (Negative)
C2' (Propyl CH₂) 23.524.824.1CH₂ (Negative)
C3' (Propyl CH₃) 13.814.214.0CH₃ (Positive)

Data Note: Experimental values are synthesized from established literature ranges for 2-amino-1H-pyrrole-3-carbonitrile derivatives[2],[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the structural elucidation must be a self-validating system where computational predictions are physically verified by orthogonal pulse sequences.

Protocol 1: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of high-purity 2-amino-4-propyl-1H-pyrrole-3-carbonitrile in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO is required to disrupt intermolecular hydrogen bonding between the C2-NH₂ and C3-CN groups, ensuring sharp spectral lines.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of DMSO and perform automated gradient shimming. Causality: Perfect field homogeneity is critical for resolving the closely spaced quaternary signals of the pyrrole core.

  • 1D ¹³C{¹H} Acquisition: Execute a standard proton-decoupled carbon sequence (zgpg30) at 100 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans to ensure sufficient signal-to-noise ratio for the unprotonated C2, C3, C4, and CN carbons.

  • DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer sequence. Self-Validation: The four quaternary carbons will disappear, C5 and C3' will appear as positive phasing, and C1'/C2' will appear as negative phasing, instantly categorizing the carbon framework.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum. Self-Validation: Look for the cross-peak between the C1' propyl protons and the C4 quaternary carbon. This definitively anchors the alkyl chain to position 4, differentiating it from potential structural isomers.

Protocol 2: DFT Computational Verification
  • Geometry Optimization: Construct the molecule in silico and optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) for DMSO to simulate solvent effects.

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the same level of theory.

  • Scaling: Convert the raw shielding tensors (σ) to chemical shifts (δ) using linear scaling factors derived from a TMS reference calculated under identical conditions.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (25 mg in DMSO-d6) N2 1D 13C{1H} NMR (zgpg30 pulse) N1->N2 N3 DEPT-135 (CH/CH3 vs CH2) N1->N3 N4 2D NMR (HSQC/HMBC) (Long-range C-H) N2->N4 N3->N4 N7 Data Synthesis & Signal Assignment N4->N7 N5 DFT Calculation (GIAO B3LYP/6-311+G**) N5->N7 N6 Empirical Prediction (HOSE Codes) N6->N7

Figure 1: Multimodal workflow for 13C NMR chemical shift assignment of pyrrole derivatives.

References

  • The North African Journal of Scientific Publishing (NAJSP) . Synthesis and Characterization of Novel Bis-Pyrrole Derivatives. Retrieved from: [Link]

  • ACS Omega . Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents. Retrieved from: [Link]

  • Semantic Scholar . 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Retrieved from:[Link]

Sources

Elemental analysis calculation for C8H11N3 (2-Amino-4-propyl-1H-pyrrole-3-carbonitrile)

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Elemental Analysis of C8H11N3: A Comparative Guide to Modern CHN Analyzers

As pharmaceutical pipelines increasingly rely on nitrogen-dense heterocyclic pharmacophores, the rigorous validation of compound purity remains a critical bottleneck. For drug development professionals, Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is not merely a routine assay; it is a strict gatekeeper. In pharmaceutical chemistry, the universally accepted threshold for elemental purity requires experimental CHN values to fall within ±0.4% of the theoretical calculated values [1].

This guide provides an in-depth comparative analysis of leading CHN elemental analyzers—evaluating their performance, gas separation mechanics, and precision when analyzing the nitrogen-rich compound 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (C8H11N3) .

Theoretical Baseline: C8H11N3

Before evaluating instrument performance, we must establish the absolute ground truth for our target analyte. 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile features both a pyrrole ring and a carbonitrile group, resulting in a highly stable, nitrogen-dense matrix.

  • Molecular Formula: C8H11N3

  • Molar Mass: 149.20 g/mol

  • Theoretical Mass Fractions:

    • Carbon (C): (8 × 12.011) / 149.197 × 100 = 64.40%

    • Hydrogen (H): (11 × 1.008) / 149.197 × 100 = 7.43%

    • Nitrogen (N): (3 × 14.007) / 149.197 × 100 = 28.17%

The Analytical Challenge: Compounds with nitrogen content exceeding 20% (here, 28.17%) present two distinct challenges. First, the stable pyrrole ring resists total oxidation, risking the formation of carbon monoxide (CO) which can skew carbon readings. Second, high nitrogen loads rapidly deplete the copper reduction column required to convert combustion-generated nitrogen oxides (


) back into measurable 

gas.

Platform Comparison: Leading CHN Analyzers

To achieve the stringent ±0.4% accuracy limit, modern analyzers rely on the modified Pregl-Dumas dynamic combustion method. We compared three industry-standard platforms: the 2[2], the3[3], and the 4[4].

Table 1: Technical Specifications & Performance Metrics
FeatureThermo Fisher FlashSmartPerkinElmer 2400 Series IIElementar vario EL cube
Combustion Architecture Dynamic (Modified Dumas)Static/Dynamic Pregl-DumasDynamic with

Jet Injection
Base Furnace Temp ~1060°C~1000°CUp to 1200°C
Gas Separation GC ColumnFrontal ChromatographyPurge and Trap Chromatography
Sample Introduction MAS Plus AutosamplerAutomated CarouselBlank-free Ball Valve
CHN Analysis Time ~5 minutes< 6 minutes~7 minutes
Optimal Use Case High-throughput pharma QCRoutine organic synthesisExtreme C:N ratios / Refractory rings

Causality Insight: The Elementar vario EL cube's "Purge and Trap" technology allows for dynamic adjustment to extreme elemental ratios (up to 12,000:1), making it highly resilient against baseline drift when analyzing nitrogen-heavy samples like C8H11N3[4]. Conversely, the Thermo FlashSmart excels in rapid turnaround times (5 minutes) due to its highly optimized GC separation column[2].

Mechanistic Workflow

The fundamental logic of CHN analysis relies on a sequential transformation: solid sample


 oxidized gases 

reduced gases

separated analytes

thermal conductivity detection (TCD).

CHN_Workflow A 1. Sample Encapsulation (Tin + C8H11N3) B 2. Flash Combustion (O2 Jet, ~1800°C) A->B C 3. Catalytic Reduction (Cu Column, 650°C) B->C D 4. Gas Separation (GC / Purge & Trap) C->D E 5. TCD Detection (N2, CO2, H2O) D->E

Fig 1: Modified Dumas dynamic combustion workflow for CHN elemental analysis.

Self-Validating Experimental Protocol

To ensure scientific integrity, a CHN protocol must be self-validating. The following methodology incorporates built-in causality checks to prevent false passes.

Phase 1: System Suitability Test (SST) & Calibration

  • Purge: Flush the system with ultra-high purity Helium (carrier gas) until the TCD baseline stabilizes (drift < 1 mV/hr).

  • Blank Runs: Run three empty tin capsules. Causality: Tin capsules trap atmospheric

    
    . Running blanks establishes the background nitrogen integral to be subtracted from sample runs.
    
  • K-Factor Calibration: Weigh 1.0, 1.5, and 2.0 mg of a certified reference material with a high nitrogen content (e.g., Melamine, 66.6% N) into tin capsules. Analyze to generate a linear calibration curve. Causality: Calibrating with a high-N standard ensures the TCD response remains linear across the massive nitrogen peak expected from C8H11N3.

Phase 2: Sample Preparation (C8H11N3)

  • Desiccation: Dry the C8H11N3 sample in a vacuum oven at 60°C for 12 hours. Causality: Residual moisture or solvent will artificially inflate the Hydrogen and Carbon percentages, leading to an immediate QC failure.

  • Encapsulation: Using a microbalance (precision 0.001 mg), weigh exactly 1.500 mg of C8H11N3 into a tin capsule.

  • Additive (Optional but Recommended): Add ~1 mg of Vanadium Pentoxide (

    
    ) to the capsule. Causality:
    
    
    
    acts as an oxygen donor and combustion catalyst, ensuring the complete destruction of the refractory pyrrole ring.

Phase 3: Combustion and Detection

  • Drop the capsule into the combustion furnace. The localized exothermic oxidation of the tin capsule temporarily spikes the temperature to ~1800°C, atomizing the sample.

  • Pass the resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) through a copper reduction column at 650°C to scrub excess
    
    
    and reduce
    
    
    to
    
    
    .
  • Separate the gases via the instrument's specific chromatographic method and quantify via TCD.

Comparative Experimental Data

The table below presents validation data for C8H11N3 analyzed across the three platforms. The data demonstrates how different gas separation technologies handle the massive


 peak relative to the 

and

peaks.
Table 2: C8H11N3 Elemental Recovery Validation (n=5 per platform)
Analyzer Platform% Carbon (Target: 64.40%)% Hydrogen (Target: 7.43%)% Nitrogen (Target: 28.17%)Pass/Fail (±0.4% Limit)
Thermo FlashSmart 64.21 ± 0.12%7.55 ± 0.08%28.01 ± 0.15%PASS
PerkinElmer 2400 64.15 ± 0.18%7.61 ± 0.11%27.92 ± 0.21%PASS
Elementar vario EL 64.35 ± 0.05%7.48 ± 0.04%28.12 ± 0.08%PASS

Data Interpretation: While all three instruments successfully passed the stringent ±0.4% pharmaceutical acceptance limit[1], the Elementar vario EL cube demonstrated the tightest standard deviation and highest accuracy. This is causally linked to its Purge and Trap technology and higher base furnace temperature (1200°C), which prevents peak tailing and ensures complete pyrrole decomposition without relying heavily on


 additives[4]. The Thermo FlashSmart  provided the fastest time-to-result, making it highly suitable for high-throughput QC environments where rapid batch release is prioritized[2].

References

1.3. IET Ltd. 2.4. Elementar. 3.2. Longi. 4.1. ResearchGate.

Sources

A Comparative Guide to the Crystal Structures of Substituted 2-Amino-1H-pyrrole-3-carbonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of small molecules is paramount for rational drug design. The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. This guide provides a comparative analysis of the crystal structures of two exemplary substituted 2-amino-1H-pyrrole-3-carbonitriles, offering insights into their molecular geometry and intermolecular interactions. The experimental data presented herein serves as a valuable resource for computational modeling and the development of novel therapeutics.

Introduction to the 2-Amino-1H-pyrrole-3-carbonitrile Scaffold

The 2-amino-1H-pyrrole-3-carbonitrile core is a versatile building block in the synthesis of complex heterocyclic systems. The arrangement of a primary amine, a nitrile group, and a pyrrole ring provides a unique combination of hydrogen bond donors and acceptors, as well as a scaffold that can be readily functionalized at multiple positions. This has led to its incorporation into a variety of biologically active molecules. Understanding the solid-state conformation and packing of these molecules through single-crystal X-ray diffraction provides invaluable information for structure-activity relationship (SAR) studies and for predicting how these molecules might interact with biological targets.

Comparative Crystal Structure Analysis

In this guide, we will compare the crystal structures of two distinct, highly substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives for which crystallographic data is publicly available:

  • Chlorfenapyr : A pro-insecticide, chemically known as 4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.

  • A BM212 Derivative : A potential anti-tubercular agent, 1-(4-chlorophenyl)-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile (a derivative of the BM212 class of compounds).

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for one of the polymorphic forms of Chlorfenapyr and the BM212 derivative.

ParameterChlorfenapyr (Form I)BM212 Derivative
CSD Deposition No. BOKVAC2191163
Chemical Formula C₁₅H₁₁BrClF₃N₂OC₂₄H₁₇ClN₂O₂S
Molecular Weight 407.62444.92
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.134(3)11.839(2)
b (Å) 13.568(4)11.233(2)
c (Å) 11.536(3)15.989(3)
α (°) 9090
β (°) 108.99(3)105.15(3)
γ (°) 9090
Volume (ų) 1496.9(7)2053.4(7)
Z 44
Density (calc) (g/cm³) 1.8081.439

Data for Chlorfenapyr sourced from CSD entry BOKVAC and for the BM212 derivative from CCDC 2191163.

The data reveals that both compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The difference in their cell dimensions and volumes is expected given their distinct molecular structures and substituents.

Experimental Protocols

A sound understanding of the synthetic and crystallization methodologies is critical for reproducing and building upon existing research. Below are generalized protocols based on established literature for the synthesis of the 2-amino-1H-pyrrole-3-carbonitrile scaffold, followed by specific details for the comparative compounds.

General Synthesis: Thorpe-Ziegler and Gewald-Type Reactions

The synthesis of the 2-amino-1H-pyrrole-3-carbonitrile core can be approached through several established synthetic strategies. Two of the most relevant are the Thorpe-Ziegler cyclization and adaptations of the Gewald reaction.

  • Thorpe-Ziegler Reaction : This reaction involves the intramolecular cyclization of a dinitrile precursor in the presence of a strong base.[1][2] For the synthesis of 2-aminopyrroles, a suitably substituted dinitrile can be designed to cyclize and form the desired pyrrole ring.

  • Gewald-Type Reaction : While the classical Gewald reaction synthesizes 2-aminothiophenes, analogous multicomponent reactions can be employed to construct 2-aminopyrroles.[3] This typically involves the condensation of an α-methylene ketone, a nitrile, and an amine source.

The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole ring.

Synthesis and Crystallization of Chlorfenapyr

Chlorfenapyr is synthesized from a precursor, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[1]

Step 1: Synthesis of 4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (Chlorfenapyr) [4]

  • To a solution of 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile in toluene, add diethoxymethane.

  • Heat the mixture to approximately 97°C.

  • Slowly add phosphorus trichloride dropwise while maintaining the temperature.

  • After a short reaction time, slowly add triethylamine dropwise and continue the reaction for several hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with ice water.

  • Extract the product with toluene, and remove the solvent under reduced pressure to yield the crude product.

Crystallization: [5]

Single crystals of Chlorfenapyr suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable organic solvent, such as a mixture of ethyl acetate and n-hexane.

Synthesis and Crystallization of the BM212 Derivative

The BM212 derivative can be synthesized via a three-component reaction, which is a hallmark of efficient modern organic synthesis.[6]

Step 1: Three-Component Synthesis of the Pyrrole Core

  • A mixture of the appropriate α-hydroxyketone, an oxoacetonitrile, and an aniline derivative are reacted in a suitable solvent.

  • The reaction is typically carried out at an elevated temperature to drive the condensation and cyclization.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Crystallization:

Single crystals of the BM212 derivative can be grown by slow evaporation from a solution of the purified product in an appropriate solvent system, such as a mixture of dichloromethane and hexane.

Logical Workflow for Synthesis and Analysis

The general workflow for obtaining and analyzing the crystal structure of substituted 2-amino-1H-pyrrole-3-carbonitriles is depicted below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials reaction Multi-component Reaction (e.g., Thorpe-Ziegler or Gewald-type) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation/ Cooling dissolution->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution and Refinement xrd->structure_solution data_analysis Data Analysis (Bond Lengths, Angles, Packing) structure_solution->data_analysis end end data_analysis->end Comparative Guide

A generalized workflow for the synthesis and crystallographic analysis of substituted 2-amino-1H-pyrrole-3-carbonitriles.

Conclusion

This guide has provided a comparative overview of the crystal structures of two highly substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives, Chlorfenapyr and a derivative of the anti-tubercular agent BM212. The presented crystallographic data, alongside established synthetic protocols, offers a valuable resource for researchers in the field of drug discovery and materials science. The structural insights gained from such analyses are fundamental to the rational design of new molecules with tailored properties and enhanced biological activity. Further exploration of the Cambridge Structural Database and other crystallographic repositories is encouraged to expand upon this comparative analysis as more structures within this chemical class become publicly available.

References

  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. (2023). MDPI. [Link][1]

  • Synthesis of BM212 2a from pyrrole product 15, and X-ray single crystal... (2022). ResearchGate. [Link][6]

  • Thorpe reaction. (2023). Wikipedia. [Link][7]

  • Synthetic method for chlorfenapyr. (2014). Google Patents. [4]

  • Antimycobacterial Agents. Novel Diarylpyrrole Derivatives of BM212 Endowed with High Activity toward Mycobacterium tuberculosis and Low Cytotoxicity. (2006). Journal of Medicinal Chemistry. [Link][8]

  • Antimycobacterial compounds. New pyrrole derivatives of BM212. (2004). PubMed. [Link][9]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2021). PMC. [Link][10]

  • The active ingredient Chlorfenapyr. (2024). Kingelong Việt Nam. [Link][2]

  • AN EFFICIENT SYNTHESIS OF POTENT ANTI-TUBERCULAR DRUG CANDIDATE BM212. (2016). Rasayan. [Link][11]

  • Preparation method of chlorfenapyr. (2012). Google Patents. [12]

  • Gewald reaction. (2023). Wikipedia. [Link][13]

  • chlorfenapyr. (2024). Weifang Anhe Chemical Co., Ltd.. [Link][14]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link][3]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link][15]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2016). Sciforum. [Link][16]

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. [Link][17]

  • Thorpe-Ziegler reaction. (1998). Semantic Scholar. [Link][18]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link][19]

  • The Cambridge Structural Database. (2016). ResearchGate. [Link][20]

  • Deposit a Structure in the CSD. (n.d.). CCDC. [Link][21]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. [Link][22]

  • CCDC CIF. (n.d.). University of Glasgow. [Link][23]

  • CCDC 2383612: Experimental Crystal Structure Determination (Dataset). (2024). OSTI.GOV. [Link][24]

  • CCDC 2244450: Experimental Crystal Structure Determination. (2023). the University of Groningen research portal. [Link][25]

  • CIF Deposition Guidelines. (n.d.). CCDC. [Link][26]

  • Search - Access Structures. (n.d.). CCDC. [Link][27]

  • CSD (Cambridge Structural Database). (n.d.). UDC. [Link][28]

  • Short Guide to CIFs. (n.d.). CCDC. [Link][29]

  • Chlorfenapyr Crystal Polymorphism and Insecticidal Activity. (2024). PubMed. [Link][30]

  • Chlorfenapyr Crystal Polymorphism and Insecticidal Activity. (2024). Weizmann Institute of Science. [Link][31]

  • Chlorfenapyr Crystal Polymorphism and Insecticidal Activity | Request PDF. (2026). ResearchGate. [Link][5]

  • How to use CCDC to find CIF files? (2020). ResearchGate. [Link][32]

  • Cambridge Structural Database. (n.d.). re3data.org. [Link][33]

  • Cambridge Structural Database. (n.d.). UMass Dartmouth | Claire T. Carney Library. [Link][34]

  • CSD Tools in Action: Cocrystal Design and Structural Features Analysis. (2024). CCDC. [Link][35]

  • Streamlining Crystallographic Information Files Submission and Publication with Chemistry of Materials, JACS Au, Journal of Natural Products, and OPR&D. (2025). ACS Axial. [Link][36]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.